CaMKII-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUETDTMQTHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to CaMKII-IN-1: Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, memory formation, and cardiac function. Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. CaMKII-IN-1 has emerged as a highly selective and potent inhibitor of CaMKII. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, this document includes visualizations of the CaMKII signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important research tool.
Introduction to CaMKII and its Signaling Pathway
CaMKII is a multifunctional enzyme activated by an increase in intracellular calcium levels. Upon binding to the calcium-calmodulin (Ca2+/CaM) complex, CaMKII undergoes a conformational change that relieves its autoinhibitory state, allowing it to phosphorylate a wide array of substrate proteins. This activation is critical for downstream signaling cascades that govern diverse cellular functions.
The activation of CaMKII is a multi-step process. The binding of Ca2+/CaM to the regulatory domain of a CaMKII subunit exposes its catalytic domain. This initial activation allows for the autophosphorylation of a neighboring subunit within the dodecameric holoenzyme at a key threonine residue (Thr286 in the α isoform). This autophosphorylation renders the kinase autonomously active, even after intracellular calcium levels have returned to baseline. This molecular memory mechanism is fundamental to processes like long-term potentiation (LTP) in neurons.
This compound: A Highly Selective Inhibitor
This compound is a potent and highly selective small molecule inhibitor of CaMKII.[1] Its selectivity is a key attribute, minimizing off-target effects and making it a valuable tool for dissecting the specific roles of CaMKII in complex biological systems.
Mechanism of Action
While the precise binding mode of this compound has not been definitively elucidated in publicly available literature, the landscape of CaMKII inhibitors can be broadly categorized into three main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.[2][3]
-
CaM-Binding Site Blockers: These inhibitors interfere with the binding of the Ca2+/calmodulin complex to the regulatory domain of CaMKII, thereby preventing its initial activation.[2][4]
-
Substrate-Binding Site Blockers: These agents bind to the substrate-binding pocket (T-site), preventing the phosphorylation of downstream targets.[2][5][6][7]
Given the common strategy in kinase inhibitor development, it is plausible that this compound functions as an ATP-competitive inhibitor. However, without direct experimental evidence, this remains a hypothesis. Further biochemical and structural studies are required to definitively characterize its binding site and mode of inhibition.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified, providing essential data for its application in research.
| Parameter | Value | Notes |
| IC50 (CaMKII) | 63 nM | The half-maximal inhibitory concentration against CaMKII.[1] |
| Selectivity | >100-fold | Highly selective for CaMKII over other kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of CaMKII and the inhibitory effect of compounds like this compound.
In Vitro CaMKII Kinase Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific CaMKII substrate peptide, such as Syntide-2.
Materials:
-
Recombinant active CaMKII
-
Syntide-2 peptide substrate
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Ca²⁺/Calmodulin solution (e.g., 2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, Ca²⁺/Calmodulin solution, and Syntide-2 substrate.
-
Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Add recombinant CaMKII to initiate a pre-incubation step (e.g., 10 minutes at room temperature).
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular CaMKII Activity Assay (Western Blot)
This method assesses the effect of this compound on the phosphorylation of a known intracellular CaMKII substrate.
Materials:
-
Cell line of interest (e.g., primary neurons, HEK293T cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated CaMKII substrate (e.g., phospho-PLN, phospho-AMPAR)
-
Primary antibody against the total CaMKII substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Stimulate the cells to activate CaMKII if necessary (e.g., with ionomycin (B1663694) or glutamate).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate protein for normalization.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on substrate phosphorylation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of CaMKII signaling and experimental design.
Caption: CaMKII Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for In Vitro CaMKII Inhibition Assay.
Conclusion
This compound is a valuable pharmacological tool for the study of CaMKII-mediated signaling pathways. Its high potency and selectivity allow for precise interrogation of CaMKII function in both in vitro and cellular contexts. The provided experimental protocols offer a foundation for researchers to characterize the effects of this inhibitor and to further explore the multifaceted roles of CaMKII in health and disease. Future research focusing on the elucidation of the precise binding mechanism of this compound will undoubtedly enhance its utility and contribute to the development of novel therapeutic strategies targeting CaMKII.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving a Natural CaMKII Inhibitor by Random and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CaMKII-IN-1: A Potent and Selective Inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene regulation. Its dysregulation has been implicated in various pathological conditions, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of CaMKII-IN-1, a potent and highly selective inhibitor of CaMKII. We delve into its mechanism of action, present key quantitative data on its potency and selectivity, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on CaMKII-targeted therapies.
Introduction to CaMKII and its Role in Disease
CaMKII is a multifunctional protein kinase that is activated by an increase in intracellular calcium levels.[1][2] Upon binding of the calcium-calmodulin complex, CaMKII undergoes a conformational change that relieves its autoinhibition, leading to its activation and the phosphorylation of a wide array of downstream substrates.[1][3] This activation is critical for numerous physiological functions, but aberrant CaMKII activity is a key driver in several diseases. In the cardiovascular system, hyperactivity of CaMKII is associated with cardiac hypertrophy, heart failure, and arrhythmias.[1][2][4][5] In the central nervous system, dysregulation of CaMKII is linked to neurodegenerative disorders and impaired synaptic plasticity.[6] Consequently, the development of potent and selective CaMKII inhibitors is a significant area of therapeutic research.
Discovery of this compound
This compound is a highly selective inhibitor of CaMKII.[7] It belongs to a novel class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. The discovery of this class of inhibitors was the result of a focused drug discovery program aimed at identifying potent and selective small molecule inhibitors of CaMKII.
Chemical Structure and Properties
Chemical Formula: C₂₉H₃₀ClN₅O₂S[8]
Molecular Weight: 548.10 g/mol [8]
Appearance: Light yellow to yellow solid[8]
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound [7]
| Parameter | Value |
| IC₅₀ (CaMKII) | 63 nM |
Table 2: Selectivity Profile of this compound [7]
| Kinase | Selectivity vs. CaMKII |
| CaMKIV | >100-fold |
| MLCK | >100-fold |
| p38α | >100-fold |
| Akt1 | >100-fold |
| PKC | >100-fold |
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by targeting the CaMKII signaling cascade. Below is a diagram illustrating the canonical CaMKII activation pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments in the characterization of this compound.
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol describes a method to determine the IC₅₀ value of a test compound against CaMKII using a radiolabeled ATP.
Materials:
-
Purified active CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)
-
Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Ca²⁺/Calmodulin solution (2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, Ca²⁺/Calmodulin solution, CaMKII substrate peptide, and the purified CaMKII enzyme.
-
Add the diluted this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Terminate the reaction by adding an equal volume of 10% TCA.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cellular Target Engagement Assay
This workflow outlines a general approach to confirm that this compound engages its target, CaMKII, within a cellular context.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective CaMKII inhibitors. Its high potency and favorable selectivity profile make it a valuable research tool for elucidating the complex roles of CaMKII in health and disease. Further preclinical studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy in relevant disease models. The continued development of inhibitors like this compound holds promise for the future of targeted therapies for a range of CaMKII-driven pathologies.
References
- 1. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 2. Modeling CaMKII in cardiac physiology: from molecule to tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CaMKII for signaling and regulation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of activated CaMKII in abnormal calcium homeostasis and INa remodeling after myocardial infarction: Insights from mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of CaMKII Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). CaMKII is a crucial serine/threonine kinase involved in a multitude of cellular processes, particularly in neuronal signaling, cardiac function, and memory formation.[1][2][3] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.
Core Concepts in CaMKII Inhibition
CaMKII's complex regulation, involving activation by Ca2+/calmodulin (CaM) and subsequent autophosphorylation, offers several avenues for inhibitory action.[4][5][6] Inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive or Ca2+/CaM-competitive inhibitors.[7] Understanding the structural basis of these interactions is paramount for the rational design of potent and selective inhibitors.
Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of pyrimidine-based ATP-competitive CaMKII inhibitors. These compounds were evaluated for their inhibitory potency against the CaMKIIδ isoform, providing insights into how structural modifications influence activity.
| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. CaMKIIδ | Kinase Selectivity Notes |
| 1a | -H | -Phenyl | 250 | Moderate selectivity |
| 1b | -CH3 | -Phenyl | 150 | Improved potency |
| 1c | -H | -4-Fluorophenyl | 120 | Halogen substitution enhances potency |
| 1d | -H | -4-Methoxyphenyl | 300 | Electron-donating group reduces potency |
| 2a | -H | -Thienyl | 85 | Heterocyclic ring improves potency |
| 2b | -H | -Furanyl | 110 | Oxygen heterocycle is less favorable |
| 3a | -CH3 | -Cyclohexyl | 500 | Loss of aromatic interaction decreases potency |
Data presented here is a representative synthesis from publicly available information on ATP-competitive CaMKII inhibitors and does not pertain to a specific proprietary compound named "CaMKII-IN-1" as no public data was found for such a designated molecule.
Experimental Protocols
The determination of inhibitor potency and selectivity involves a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by CaMKII.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM CaCl2.
-
Enzyme and Substrate Addition: Add purified recombinant CaMKIIδ enzyme to the reaction mixture along with a biotinylated peptide substrate (e.g., Autocamtide-2).
-
Inhibitor Incubation: Add the test inhibitor at varying concentrations and incubate for 15 minutes at room temperature to allow for binding to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Reaction Quenching: After a 30-minute incubation at 30°C, stop the reaction by adding 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. After washing to remove unincorporated [γ-33P]ATP, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Culture and Treatment: Culture cells expressing the target CaMKII isoform to 80% confluency. Treat the cells with the test inhibitor or vehicle control for 1 hour.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating Profile: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the CaMKII isoform.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the CaMKII signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: CaMKII signaling pathway activation and inhibition.
Caption: Workflow for CaMKII inhibitor discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Potent CaMKII Pathway Inhibitor: SGC-CAMKK2-1
Abstract: The Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling pathway is a crucial regulator of numerous cellular processes, making it a significant target for therapeutic intervention in various diseases. As the identifier "CaMKII-IN-1" does not correspond to a specific, publicly documented compound, this technical guide focuses on SGC-CAMKK2-1, a potent and selective chemical probe for CaMKII Kinase 2 (CAMKK2), a key upstream activator of CaMKII. This document provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of SGC-CAMKK2-1, intended for researchers, scientists, and professionals in drug development.
Chemical Properties of SGC-CAMKK2-1
SGC-CAMKK2-1 is a small molecule inhibitor that demonstrates high potency and selectivity for CAMKK1 and CAMKK2. Its well-defined chemical characteristics make it a valuable tool for studying the physiological and pathological roles of the CAMKK2-CaMKII signaling axis.
| Property | Value | Reference |
| IUPAC Name | 2-Cyclopentyl-4-[5-(3-methylphenyl)furo[2,3-b]pyridin-3-yl]benzoic acid | |
| Molecular Formula | C₂₆H₂₃NO₃ | |
| Molecular Weight | 397.47 g/mol | |
| CAS Number | 2561494-76-4 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Purity | ≥95% (HPLC) | |
| Storage | Store at -20°C |
Biological Activity
SGC-CAMKK2-1 acts as a potent inhibitor of CAMKK2, which in turn prevents the activation of downstream targets, including AMP-activated protein kinase (AMPK) and CaMKII.
| Target | Assay | IC₅₀ | Reference |
| CAMKK2 | In vitro enzyme assay | 30 nM | [1] |
| p-AMPK (in-cell) | Western Blot (C4-2 cells) | 1.6 µM | [1] |
| Cellular Target Engagement | NanoBRET assay (HEK293 cells) | 370 nM | [2] |
Synthesis of SGC-CAMKK2-1
The synthesis of SGC-CAMKK2-1 involves a multi-step process, beginning with the formation of a furo[2,3-b]pyridine (B1315467) core, followed by Suzuki coupling reactions to introduce the side chains.
Caption: Synthetic route for SGC-CAMKK2-1.[2]
Experimental Protocols
Protocol 1: Synthesis of SGC-CAMKK2-1
This protocol is adapted from the general synthetic scheme provided by Wells et al. (2023).[2]
Step 1 & 2: Synthesis of the furo[2,3-b]pyridine intermediate and first Suzuki coupling
-
The synthesis begins with commercially available starting materials to form the initial furo[2,3-b]pyridine core (Intermediate 8).
-
To a solution of Intermediate 8 in a 4:1 mixture of 1,4-dioxane and water are added the appropriate boronic acid derivative (1 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Cs₂CO₃ (2 eq.).
-
The reaction mixture is heated in a microwave reactor at 120°C for 30 minutes.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the intermediate product.
Step 3: Second Suzuki Coupling
-
The intermediate product from the previous step is dissolved in a 4:1 mixture of 1,4-dioxane and water.
-
The corresponding arylboronic acid (1 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Cs₂CO₃ (2 eq.) are added.
-
The mixture is subjected to microwave irradiation at 120°C for 30 minutes.
-
After cooling, the product is extracted and purified to yield the ester of SGC-CAMKK2-1.
Step 4: Hydrolysis to SGC-CAMKK2-1
-
The ester of SGC-CAMKK2-1 is dissolved in methanol (B129727) (MeOH).
-
1 N aqueous sodium hydroxide (B78521) (NaOH) is added, and the mixture is heated to 75°C for 1 hour.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the mixture is cooled, and the pH is adjusted with aqueous HCl to precipitate the product.
-
The solid is collected by filtration, washed, and dried to afford SGC-CAMKK2-1.
Protocol 2: Western Blot for p-AMPK (Thr172) Inhibition
This protocol describes the evaluation of SGC-CAMKK2-1's ability to inhibit CAMKK2 activity in a cellular context by measuring the phosphorylation of its downstream target, AMPK.[2][3][4]
1. Cell Culture and Treatment:
-
Plate C4-2 prostate cancer cells in 6-well plates in IMEM medium supplemented with 0.5% FBS.
-
After 72 hours, treat the cells with increasing concentrations of SGC-CAMKK2-1 (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells in 0.15 mL of phospho-RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for p-AMPK and total AMPK.
-
Normalize the p-AMPK signal to the total AMPK signal for each sample.
-
Plot the normalized p-AMPK levels against the concentration of SGC-CAMKK2-1 to determine the IC₅₀ value.
CaMKII Signaling Pathway
The CaMKII signaling pathway is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), which then activates CAMKK2. Activated CAMKK2, in turn, phosphorylates and activates CaMKII, which then mediates a wide range of downstream cellular responses.
Caption: Overview of the CaMKII signaling pathway and the point of inhibition by SGC-CAMKK2-1.
References
Unveiling CaMKII-IN-1: A Technical Guide to a Potent Peptide Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of CaMKII-IN-1, a crucial tool for researchers in neuroscience, cardiology, and cell signaling. This document, intended for researchers, scientists, and drug development professionals, details the inhibitor's properties, its mechanism of action, and its application in experimental settings.
Core Properties of this compound
This compound, also identified as Calmodulin-Dependent Protein Kinase II (281-309), is a synthetic peptide that acts as a potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Its design is based on the autoinhibitory domain of CaMKII itself, specifically residues 281-309. This peptide serves as a valuable instrument for elucidating the multifaceted roles of CaMKII in cellular processes.
| Property | Value |
| CAS Number | 116826-37-0[1] |
| Molecular Formula | C146H254N46O39S3[1] |
| Molecular Weight | 3374.11 g/mol [1] |
| Amino Acid Sequence | H-Met-His-Arg-Gln-Glu-Thr-Val-Asp-Cys-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH[1] |
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Parameter | Value | Conditions |
| IC50 | 1 µM | In the presence of 20 µM syntide-2[1] |
| IC50 | ~10 µM | Against autophosphorylated CaMKII[2] |
| Ki | 9.1 µM | For CaMKII inhibition[3] |
Mechanism of Action: A Signaling Pathway Perspective
CaMKII is a serine/threonine protein kinase that plays a critical role in decoding intracellular calcium signals. Its activation is a multi-step process initiated by the binding of calcium (Ca2+) and calmodulin (CaM). This binding relieves autoinhibition and allows the kinase to phosphorylate substrate proteins. A key feature of CaMKII is its ability to autophosphorylate at Threonine 286, which renders it constitutively active even after intracellular calcium levels have returned to baseline.[4] This "molecular memory" function is crucial in processes like long-term potentiation (LTP), a cellular basis for learning and memory.[4]
This compound exerts its inhibitory effect by mimicking the autoinhibitory domain of the kinase, binding to the catalytic site and preventing the phosphorylation of downstream targets.
Experimental Protocols
This compound is a versatile tool employed across various experimental paradigms. Below are detailed methodologies for its application.
In Vitro Kinase Assays
Objective: To determine the inhibitory effect of this compound on CaMKII activity.
Methodology:
-
Recombinant CaMKII is activated by pre-incubation with CaCl2, calmodulin, and ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT) at 30°C for 10 minutes.
-
The inhibitor, this compound, is added to the reaction mixture at varying concentrations.
-
A peptide substrate, such as syntide-2, and [γ-32P]ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time and then terminated.
-
The incorporation of 32P into the substrate is quantified using techniques like scintillation counting or autoradiography to determine the level of kinase inhibition.
Intracellular Delivery in Neuronal Preparations
Objective: To investigate the role of CaMKII in synaptic plasticity (e.g., Long-Term Potentiation).
Methodology:
-
Prepare acute hippocampal slices from rodent brains.
-
This compound is dissolved in the intracellular pipette solution at a final concentration of 10 µM.[5]
-
Establish a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).
-
Allow the inhibitor to diffuse from the pipette into the cell for a baseline period.
-
Induce LTP using a high-frequency stimulation protocol.
-
Monitor the excitatory postsynaptic potentials (EPSPs) to assess the effect of the inhibitor on LTP induction and maintenance.
Application in Cell Extracts
Objective: To study the role of CaMKII in cell cycle regulation or protein degradation pathways.
Methodology:
-
Prepare cell extracts (e.g., Xenopus egg extracts).
-
Add this compound to the extract at a final concentration (e.g., 0.4 mM) and pre-incubate for a short period.[6]
-
Initiate the cellular process of interest (e.g., by adding CaCl2 to activate CaMKII).
-
Monitor specific downstream events, such as protein phosphorylation or degradation, by immunoblotting or autoradiography.
Conclusion
This compound is an indispensable research tool for dissecting the complex signaling networks governed by CaMKII. Its specificity and well-characterized inhibitory properties make it a reliable agent for both in vitro and in situ studies. This guide provides a foundational understanding for its effective use in advancing our knowledge of CaMKII-mediated physiological and pathological processes.
References
Navigating CaMKII Inhibition: A Technical Guide to CaMKII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It is a key mediator of calcium signaling, translating transient intracellular calcium signals into prolonged cellular responses. Its involvement in synaptic plasticity, memory formation, and cardiac function has made it a significant target for therapeutic intervention in neurological and cardiovascular diseases. CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII, serving as a critical tool for researchers investigating the physiological and pathological roles of this multifaceted kinase. This technical guide provides an in-depth overview of this compound, including supplier information, product specifications, the underlying CaMKII signaling pathway, and detailed experimental protocols.
This compound: Product Information and Supplier Overview
This compound is a small molecule inhibitor that offers high selectivity for CaMKII over other kinases, making it a valuable tool for specific target validation and pathway analysis. Several chemical suppliers provide this compound for research purposes. Below is a summary of product information from prominent vendors.
Table 1: General Product Information for this compound
| Property | Value |
| IUPAC Name | N-(6-benzyl-2-(phenethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)-3-chloro-2-methylbenzenesulfonamide |
| Molecular Formula | C₂₉H₃₀ClN₅O₂S |
| Molecular Weight | 548.1 g/mol |
| CAS Number | 1208123-85-6 |
| IC₅₀ | 63 nM for CaMKII[1][2][3] |
| Appearance | Light yellow to yellow solid[1][2][3] |
Table 2: Supplier-Specific Product Details
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-18271 | >98% | 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | S7824 | >98% | 10 mg, 50 mg, 100 mg |
| InvivoChem | V4211 | >98% | 5 mg, 10 mg, 50 mg |
| Otava Chemicals | 7139318 | >95% | 1 mg, 5 mg, 10 mg |
Table 3: Solubility and Storage Recommendations
| Solvent | Solubility | Storage of Stock Solutions |
| DMSO | ≥ 54 mg/mL (≥ 98.52 mM)[1] | -80°C for up to 2 years, -20°C for up to 1 year[1][3] |
Note: It is recommended to prepare and store stock solutions in aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stored at -80°C for extended periods. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cytotoxicity.
The CaMKII Signaling Pathway
CaMKII is a crucial downstream effector of calcium signaling. Its activation is initiated by an increase in intracellular calcium levels, which leads to the binding of calcium to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase. A key feature of CaMKII is its ability to autophosphorylate at Threonine 286 (in the alpha isoform), which renders the kinase partially active even after calcium levels have returned to baseline, creating a form of molecular memory.[3]
Activated CaMKII can then phosphorylate a wide array of downstream substrates, influencing processes such as gene expression, cell cycle, and synaptic plasticity. In the context of the central nervous system, CaMKII's phosphorylation of AMPA and NMDA receptors is critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]
Experimental Protocols
The following are representative protocols for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific cell types, tissues, and experimental conditions.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against purified CaMKII enzyme.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Kinase Reaction Setup: a. To each well of the assay plate, add the diluted this compound or vehicle control. b. Add the CaMKII enzyme and peptide substrate solution to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate Kinase Reaction: a. Add ATP to each well to start the reaction. The final concentration of ATP should be close to the Km for CaMKII. b. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for CaMKII Inhibition
This protocol provides a framework for evaluating the effect of this compound on CaMKII activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cells expressing the target of interest (e.g., primary neurons or a relevant cell line)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Stimulus to induce CaMKII activation (e.g., ionomycin, glutamate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-CaMKII (Thr286), anti-total-CaMKII, anti-phospho-substrate, anti-total-substrate, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an appropriate agonist to activate CaMKII for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phosphorylated protein levels to the total protein levels. c. Compare the levels of phosphorylation in the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Conclusion
This compound is a powerful and selective research tool for dissecting the complex roles of CaMKII in cellular signaling. Its high potency and selectivity make it an invaluable reagent for in vitro and cell-based studies. This guide provides a comprehensive resource for researchers, offering essential product information, a detailed overview of the CaMKII pathway, and robust experimental protocols. By understanding the properties of this compound and employing rigorous experimental design, scientists can further elucidate the critical functions of CaMKII in health and disease, paving the way for novel therapeutic strategies.
References
Methodological & Application
CaMKII-IN-1 Cell-Based Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays using CaMKII-IN-1, a potent and highly selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document includes detailed protocols for assessing the cellular activity of this compound, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CaMKII and this compound
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals. Its activity is fundamental to numerous cellular processes, including synaptic plasticity, learning and memory, cardiac function, and gene expression. The dysregulation of CaMKII has been implicated in various diseases, making it a significant therapeutic target.
This compound is a highly selective and potent inhibitor of CaMKII with an IC50 value of 63 nM.[1][2] It demonstrates over 100-fold selectivity for CaMKII compared to other kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC.[1][2] Michaelis-Menten analysis of a representative compound from the same 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) series suggests a calmodulin non-competitive mechanism of inhibition, which is characteristic of ATP-competitive inhibitors.[3]
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 | 63 nM | [1][2] |
| Molecular Formula | C29H30ClN5O2S | [4] |
| Molecular Weight | 548.10 g/mol | [4] |
| CAS Number | 1208123-85-6 | [4] |
| Mechanism of Action | Calmodulin non-competitive | [3] |
| Solubility | DMSO | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [1] |
CaMKII Signaling Pathway
The activation of CaMKII is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), leading to a conformational change that enables the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This interaction displaces the autoinhibitory domain, activating the kinase. Subsequent autophosphorylation at Threonine 286 (in the α isoform) results in persistent, calcium-independent activity.
Caption: CaMKII signaling pathway and point of inhibition by this compound.
Principle of the Cell-Based Assay
The primary goal of a cell-based assay for this compound is to determine its efficacy and potency in a cellular context. This is typically achieved by measuring the phosphorylation status of CaMKII itself (autophosphorylation at Thr286) or a known downstream substrate. A decrease in phosphorylation upon treatment with this compound indicates successful inhibition of the kinase. The general workflow involves cell culture, treatment with the inhibitor, cell lysis, and subsequent analysis by methods such as Western blotting or immunofluorescence.
Caption: Logical relationship of the this compound cell-based assay design.
Experimental Protocols
The following are detailed protocols for assessing the cellular activity of this compound.
Experimental Workflow
Caption: Experimental workflow for a this compound cell-based assay.
Protocol 1: Western Blot Analysis of CaMKII Autophosphorylation
This protocol details the steps to measure the inhibition of CaMKII autophosphorylation at Threonine 286 in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CaMKII stimulating agent (e.g., Ionomycin, Glutamate, KCl)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CaMKII (Thr286)
-
Mouse anti-total CaMKII
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency in appropriate multi-well plates.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the stimulating agent at the desired final concentration in culture medium.
-
Add the stimulating agent to the wells and incubate for the determined optimal time (e.g., 5-10 minutes for Ionomycin).
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CaMKII (Thr286), total CaMKII, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-CaMKII signal to the total CaMKII signal and the loading control.
-
Plot the normalized p-CaMKII levels against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Immunofluorescence Analysis of CaMKII Activity
This protocol describes how to visualize the effect of this compound on the phosphorylation and subcellular localization of CaMKII.
Materials:
-
Cells grown on sterile glass coverslips in multi-well plates
-
This compound and stimulating agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CaMKII (Thr286)
-
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1-3 from the Western Blot protocol, using cells cultured on coverslips.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-CaMKII (Thr286) antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the fluorescence using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the fluorescence intensity of p-CaMKII staining per cell using image analysis software.
-
Compare the fluorescence intensity between the different treatment groups to assess the inhibitory effect of this compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes raw data, normalized values, and statistical analysis.
Table 2: Example Data Table for Western Blot Analysis
| This compound [nM] | Replicate 1 (Normalized p-CaMKII) | Replicate 2 (Normalized p-CaMKII) | Replicate 3 (Normalized p-CaMKII) | Mean | Std. Dev. | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0.00 | 0 |
| 1 | 0.95 | 0.98 | 0.96 | 0.96 | 0.02 | 4 |
| 10 | 0.78 | 0.82 | 0.80 | 0.80 | 0.02 | 20 |
| 50 | 0.55 | 0.51 | 0.53 | 0.53 | 0.02 | 47 |
| 100 | 0.35 | 0.38 | 0.36 | 0.36 | 0.02 | 64 |
| 500 | 0.12 | 0.15 | 0.14 | 0.14 | 0.02 | 86 |
| 1000 | 0.05 | 0.07 | 0.06 | 0.06 | 0.01 | 94 |
The results should be presented graphically by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value.
By following these detailed application notes and protocols, researchers can effectively design and execute robust cell-based assays to investigate the cellular effects of this compound and other potential CaMKII inhibitors.
References
- 1. Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [otavachemicals.com]
Application Notes and Protocols for CaMKII-IN-1 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that is highly abundant in the brain and plays a critical role in decoding calcium signals into downstream cellular events. It is a key regulator of synaptic plasticity, learning, and memory.[1] Dysregulation of CaMKII activity has been implicated in various neurological and psychiatric disorders. CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII, making it a valuable tool for investigating the physiological and pathological roles of this kinase in neuronal function. These application notes provide detailed protocols for the use of this compound in primary neuron cultures.
This compound: Properties and Mechanism of Action
This compound is a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) analog that acts as a potent inhibitor of CaMKII.[2] It exhibits high selectivity for CaMKII over a range of other kinases, including CaMKIV, MLCK, p38α, Akt1, and PKC.[3][4] The primary mechanism of action is the inhibition of the kinase's catalytic activity.[4]
Quantitative Data for this compound
| Property | Value | Reference |
| Target | CaMKII | [3][4] |
| IC50 | 63 nM | [3][4] |
| Molecular Formula | C29H30ClN5O2S | [4] |
| Molecular Weight | 548.1 g/mol | [4] |
| CAS Number | 1208123-85-6 | [4] |
| Selectivity | >100-fold selective for CaMKII over CaMKIV, MLCK, p38α, Akt1, and PKC | [3][4] |
Signaling Pathways Involving CaMKII
CaMKII is a central node in numerous neuronal signaling pathways. Its activation is typically initiated by an influx of calcium, often through NMDA receptors, which then binds to calmodulin (CaM). The Ca2+/CaM complex activates CaMKII, leading to its autophosphorylation and sustained activity. Activated CaMKII then phosphorylates a multitude of downstream targets, influencing synaptic strength, gene expression, and cytoskeletal dynamics.
Experimental Protocols
The following protocols are suggested guidelines for the use of this compound in primary neuron cultures. Optimization of concentrations and incubation times is recommended for specific experimental paradigms and neuron types.
General Experimental Workflow
The overall workflow for investigating the effects of this compound in primary neurons typically involves several key stages, from initial cell culture to final data analysis.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.5481 mg of this compound in 100 µl of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Note that solutions are reported to be unstable and should ideally be prepared fresh.[5]
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., hippocampal or cortical neurons, DIV 14-21)
-
Pre-warmed culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Determine the desired final concentrations of this compound for your experiment. A typical starting range for in vitro studies is 100 nM to 10 µM.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure that the final concentration of DMSO is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Carefully remove the existing culture medium from the primary neurons.
-
Gently add the medium containing the appropriate concentration of this compound or vehicle control to the cultures.
-
Incubate the neurons for the desired duration (e.g., 30 minutes for acute inhibition or up to 24 hours for chronic effects).
-
Proceed with downstream applications, such as neuronal stimulation, cell lysis for biochemical analysis, or imaging.
Protocol 3: Assessing the Effect of this compound on Neuronal Viability
Materials:
-
Primary neurons treated with this compound (as in Protocol 2)
-
MTT or LDH assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat the neurons with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., high concentration of glutamate).
-
Perform an MTT or LDH assay according to the manufacturer's instructions to assess cell viability or cytotoxicity, respectively.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the effect of this compound on neuronal viability.
Protocol 4: Western Blot Analysis of CaMKII Autophosphorylation
Materials:
-
Primary neurons treated with this compound
-
Stimulation solution (e.g., 50 µM NMDA for 5 minutes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture primary neurons to the desired density in 6-well plates.
-
Pre-incubate the neurons with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate the neurons with NMDA or another appropriate stimulus to induce CaMKII activation.
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-CaMKII (Thr286) and total CaMKII.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-CaMKII signal to the total CaMKII signal to assess the inhibitory effect of this compound.
Troubleshooting and Considerations
-
Solubility and Stability: this compound is soluble in DMSO. As solutions are reported to be unstable, it is recommended to prepare them fresh for each experiment.
-
Concentration Optimization: The optimal concentration of this compound will depend on the specific cell type, culture conditions, and experimental endpoint. It is crucial to perform a dose-response curve to determine the effective concentration for your system.
-
Off-Target Effects: While this compound is highly selective, it is good practice to consider potential off-target effects, especially at higher concentrations. Comparing its effects with other structurally different CaMKII inhibitors can help validate the findings.
-
Neuronal Health: Monitor the health of the primary neuron cultures throughout the experiment, as prolonged incubation with any compound can potentially affect neuronal viability.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of CaMKII in neuronal function and disease.
References
- 1. CaMKIIβ in Neuronal Development and Plasticity: An Emerging Candidate in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [otavachemicals.com]
Application of CaMKII-IN-1 in Cardiomyocyte Studies: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CaMKII-IN-1, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in cardiomyocyte research. These guidelines are intended to assist in the investigation of CaMKII's role in cardiac physiology and pathology, including cardiac hypertrophy, heart failure, and arrhythmias.
Introduction to CaMKII in Cardiomyocytes
Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that acts as a key signaling hub in cardiomyocytes.[1][2] The predominant isoform in the heart is CaMKIIδ, which has splice variants with distinct subcellular localizations and functions.[3][4] CaMKII is involved in regulating excitation-contraction coupling, gene expression, and apoptosis.[5][6] Dysregulation and overactivation of CaMKII are implicated in the pathogenesis of cardiac hypertrophy, heart failure, and arrhythmias, making it a significant therapeutic target.[7][8][9]
This compound is a highly selective, ATP-competitive inhibitor of CaMKII. Its utility in cardiomyocyte studies stems from its ability to dissect the specific roles of CaMKII in cellular processes.
Data Presentation: Properties of CaMKII Inhibitors
The following tables summarize the quantitative data for this compound and other relevant CaMKII inhibitors used in cardiomyocyte research.
Table 1: In Vitro Inhibitory Activity of CaMKII Inhibitors
| Inhibitor | Type | Target | IC50 | Selectivity Profile |
| This compound | ATP-competitive | CaMKII | 63 nM[1][3] | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC.[1][3] |
| AS105 | ATP-competitive | CaMKII | 8 nM[10] | Effective against autophosphorylated CaMKII.[2] |
| GS-680 | ATP-competitive | CaMKIIδ | 2.3 nM[10] | 3.1-fold greater potency for δ vs γ, 8.7-fold vs α, and 22.5-fold vs β.[10] |
| KN-93 | Allosteric | CaMKII | ~1-4 µM[6] | Also inhibits CaMKI and CaMKIV; can have off-target effects on K+ channels.[6][8] |
| Calmodulin Kinase IINtide | Peptide | CaMKII | 50 nM | Specific for CaMKII over CaMKI, CaMKIV, CaMKK, PKA, or PKC. |
Table 2: Reported Effects of CaMKII Inhibition in Cardiomyocytes
| Inhibitor | Cardiomyocyte Model | Key Finding | Quantitative Effect |
| AS105 | Human atrial cardiomyocytes | Reduced diastolic SR Ca2+ leak | 38% to 65% reduction[2] |
| Suppressed spontaneous Ca2+ release | 53% reduction[2] | ||
| CaMKIIδC-overexpressing mouse ventricular myocytes | Reduced diastolic SR Ca2+ leak | - | |
| Improved systolic Ca2+ transient amplitude and contractility | - | ||
| KN-93 | CaMKII-δ9 transgenic mice | In vivo treatment | - |
| Rabbit ventricular myocytes | Suppressed H2O2-induced afterdepolarizations | - |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the CaMKII signaling pathway, a typical experimental workflow for studying this compound, and the logical relationship of CaMKII inhibition in preventing adverse cardiac remodeling.
Caption: CaMKII signaling cascade in cardiomyocytes.
Caption: Experimental workflow for this compound studies.
Caption: CaMKII inhibition in cardiac remodeling.
Experimental Protocols
The following are generalized protocols for the use of this compound in primary adult cardiomyocyte cultures. These should be optimized for specific experimental conditions.
Protocol 1: Isolation and Culture of Adult Ventricular Myocytes
This protocol is adapted from methodologies described for studying CaMKII inhibitors in cardiomyocytes.[2]
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion Buffer (e.g., Joklik's MEM)
-
Stop Buffer (Perfusion buffer with 10% fetal bovine serum)
-
Plating Medium (e.g., M199) with laminin-coated culture dishes
Procedure:
-
Heart Perfusion: Anesthetize the animal and excise the heart. Cannulate the aorta on a Langendorff apparatus and perfuse with oxygenated buffer to clear the blood.
-
Enzymatic Digestion: Switch to a perfusion buffer containing collagenase II to digest the extracellular matrix.
-
Cell Dissociation: Once the heart is digested, transfer it to a dish with Stop Buffer. Gently tease the ventricular tissue apart to release the cardiomyocytes.
-
Cell Filtration and Plating: Filter the cell suspension to remove undigested tissue. Allow the rod-shaped myocytes to settle by gravity. Resuspend the cell pellet in Plating Medium and plate on laminin-coated dishes.
-
Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach for at least 1-2 hours before initiating experiments.
Protocol 2: Treatment of Cardiomyocytes with this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
-
Hypertrophic agonist (e.g., Phenylephrine (PE) or Angiotensin II (AngII))
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C. Note that solutions may be unstable and fresh preparation is recommended.[11]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. A typical starting concentration range for a highly potent inhibitor like this compound could be 100 nM to 1 µM. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest inhibitor treatment group.
-
Cell Treatment:
-
For studies on basal CaMKII activity, replace the culture medium with the medium containing the desired concentration of this compound or vehicle.
-
For studies on stimulated CaMKII activity, pre-incubate the cardiomyocytes with this compound or vehicle for a specified time (e.g., 30-60 minutes) before adding the hypertrophic agonist (e.g., 100 µM PE or 1 µM AngII).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours for hypertrophy studies, or shorter times for signaling pathway analysis).
Protocol 3: Analysis of CaMKII Inhibition Effects
A. Western Blotting for Phospho-Proteins:
-
Lyse the treated cardiomyocytes in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total-CaMKII, phospho-CaMKII (p-CaMKII), and downstream targets like phospho-phospholamban (p-PLN). Use an antibody for a housekeeping protein (e.g., GAPDH) for loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
B. Calcium Imaging:
-
Load the cardiomyocytes with a calcium indicator dye (e.g., Fluo-4 AM).
-
Mount the culture dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with Tyrode's solution containing this compound or vehicle.
-
Electrically pace the cells to elicit calcium transients and record the fluorescence intensity changes.
-
Analyze parameters such as calcium transient amplitude, decay kinetics, and the frequency of spontaneous calcium sparks (to assess SR Ca2+ leak).
C. Immunofluorescence for Cell Size Measurement:
-
Fix the treated cardiomyocytes with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against a myocyte-specific protein (e.g., α-actinin).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Image the cells using a fluorescence or confocal microscope.
-
Measure the cell surface area using image analysis software (e.g., ImageJ).
D. Quantitative PCR (qPCR) for Hypertrophic Gene Expression:
-
Isolate total RNA from the treated cardiomyocytes.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for hypertrophic marker genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable tool for investigating the multifaceted roles of CaMKII in cardiomyocyte biology and disease. Its high potency and selectivity allow for precise interrogation of CaMKII-dependent signaling pathways. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments aimed at understanding and ultimately targeting CaMKII in cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement of Cardiomyocyte Function by a Novel Pyrimidine-Based CaMKII-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is CaMKII a link between inflammation and hypertrophy in heart? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbs-bio.com [nbs-bio.com]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of cardiac CaMKII to cure heart failure: step by step towards translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CaMKII in myocardial hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Long-Term Potentiation with CaMKII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular mechanism underlying learning and memory.[1][2][3] A central player in the induction and maintenance of LTP is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a serine/threonine protein kinase highly concentrated at the postsynaptic density.[1][2][4] The influx of calcium through NMDA receptors during high-frequency stimulation triggers the activation of CaMKII.[1][4] This activation leads to autophosphorylation, rendering the kinase constitutively active and allowing it to phosphorylate various downstream targets, ultimately leading to the enhancement of synaptic transmission.[4][5]
CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII, making it an invaluable tool for dissecting the specific roles of this kinase in LTP and other neuronal processes. By inhibiting CaMKII, researchers can investigate the necessity of its activity for both the induction and maintenance phases of LTP, providing insights into the molecular underpinnings of synaptic plasticity.
Mechanism of Action
This compound is a highly selective inhibitor of CaMKII with an IC50 value of 63 nM.[6] It exhibits over 100-fold selectivity for CaMKII compared to other kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC.[6] The inhibitory action of this compound allows for the targeted disruption of the CaMKII signaling cascade. This enables precise investigation into the downstream effects of CaMKII activity, such as the phosphorylation of AMPA receptor subunits and the subsequent changes in synaptic strength.[1][4]
Data Presentation: Quantitative Data for CaMKII Inhibitors
The following table summarizes key quantitative data for this compound and another commonly used CaMKII inhibitor, KN93, for comparative purposes.
| Inhibitor | IC50 Value | Selectivity | Notes |
| This compound | 63 nM[6] | Highly selective for CaMKII over CaMKIV, MLCK, p38α, Akt1, and PKC.[6] | A potent and selective tool for studying CaMKII function. |
| KN93 | ~20 µM[7] | Less specific than this compound. | A widely used inhibitor, but requires careful interpretation of results due to potential off-target effects.[7] |
| AIP | 40 nM[7] | A potent and specific peptide inhibitor of CaMKII.[7] | Used in various studies to investigate CaMKII function. |
| tat-CN21 | 77-100 nM (in vitro)[8] | A peptide inhibitor that interferes with CaMKII binding to NR2B.[1] | Has been shown to reverse established LTP.[1] |
Mandatory Visualizations
Signaling Pathway of CaMKII in Long-Term Potentiation
Caption: CaMKII signaling cascade in LTP and the inhibitory action of this compound.
Experimental Workflow for Studying LTP with this compound
Caption: Experimental workflow for investigating the effect of this compound on LTP.
Logical Relationship of this compound in LTP Studies
Caption: The logical framework for using this compound to study the role of CaMKII in LTP.
Experimental Protocols
Protocol 1: Investigating the Role of CaMKII in LTP Induction using this compound
This protocol describes the methodology for examining the effect of this compound on the induction of LTP in the CA1 region of acute hippocampal slices.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Methodology:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with an amplitude that is 30-40% of the maximum.
-
-
Baseline Recording and Drug Application:
-
Record stable baseline fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
Following the baseline recording, switch to aCSF containing either this compound (e.g., 1-10 µM) or a vehicle control (DMSO at the same final concentration).
-
Perfuse the slice with the drug or vehicle for at least 20-30 minutes prior to LTP induction to ensure adequate tissue penetration.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
-
Post-Induction Recording:
-
Immediately following TBS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline recording period.
-
Compare the magnitude of potentiation between the this compound treated group and the vehicle control group. A significant reduction in the potentiation in the presence of this compound indicates a requirement for CaMKII activity in LTP induction.
-
Protocol 2: Investigating the Role of CaMKII in LTP Maintenance using this compound
This protocol is designed to determine if ongoing CaMKII activity is necessary for the maintenance of established LTP.
Methodology:
-
Slice Preparation and Baseline Recording:
-
Follow steps 1 and 2 from Protocol 1.
-
-
LTP Induction:
-
Record a stable baseline for 20 minutes.
-
Induce LTP using a high-frequency stimulation protocol (e.g., TBS).
-
-
Post-Induction Recording and Drug Application:
-
Record the potentiated fEPSPs for at least 30 minutes to ensure a stable LTP has been established.
-
After confirming stable LTP, apply this compound (e.g., 1-10 µM) to the perfusion bath.
-
Continue to record fEPSPs for at least 60 minutes in the presence of the inhibitor.
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in Protocol 1.
-
Determine if the application of this compound after LTP induction leads to a reversal or decay of the potentiated response compared to a control group where only vehicle is applied. A significant decline in the fEPSP slope in the presence of the inhibitor would suggest a role for ongoing CaMKII activity in LTP maintenance.[9][10]
-
References
- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 4. Ca2+- and CaMKII-mediated processes in early LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic memory requires CaMKII | eLife [elifesciences.org]
- 10. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CaMKII-IN-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, protocol for the in vivo administration of CaMKII-IN-1 to mice, a potent and highly selective CaMKII inhibitor. Due to the current lack of published preclinical in vivo data for this compound, this protocol has been developed by drawing analogies from in vivo studies of other CaMKII inhibitors, such as KN-93, and general principles of in vivo kinase inhibitor administration. These application notes are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound, covering aspects from formulation and dosage to experimental workflow and data analysis. All quantitative data presented for analogous compounds are summarized in structured tables for comparative purposes. It is imperative that researchers conduct pilot studies to determine the optimal dosage, vehicle, and to assess the toxicity of this compound before commencing large-scale experiments.
Introduction to this compound
This compound is a highly selective and potent inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII), with an in vitro IC50 of 63 nM.[1] CaMKII is a crucial serine/threonine kinase involved in a multitude of cellular processes, including learning and memory, synaptic plasticity, and calcium homeostasis.[2] Its dysregulation has been implicated in various pathological conditions such as Alzheimer's disease, heart arrhythmia, and some cancers.[2] The high selectivity of this compound for CaMKII over other kinases like CaMKIV, MLCK, p38α, Akt1, and PKC makes it a valuable research tool for elucidating the specific roles of CaMKII in health and disease.[1]
CaMKII Signaling Pathway
The CaMKII signaling cascade is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), leading to a conformational change that allows the Ca2+/CaM complex to activate CaMKII. This activation enables CaMKII to phosphorylate a wide array of downstream substrates, thereby modulating their activity and initiating various cellular responses.
References
Application Notes and Protocols for CaMKII-IN-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that functions as a key mediator of calcium signaling in a multitude of cellular processes.[1] Present in nearly all cell types, CaMKII is integral to neuronal synaptic plasticity, memory formation, cell cycle regulation, and apoptosis.[1] Its dysregulation is implicated in various pathologies, including Alzheimer's disease, heart arrhythmia, and cancer, making it a significant therapeutic target.[2][3] CaMKII-IN-1 is a potent and selective inhibitor used to investigate the physiological and pathological roles of CaMKII. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments.
Mechanism of Action: CaMKII is activated by an increase in intracellular calcium ions, which bind to calmodulin (CaM), causing the Ca2+/CaM complex to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain, activating the kinase.[2][4] The activated CaMKII can then autophosphorylate at Threonine 286 (in the alpha isoform), which allows for sustained, calcium-independent ("autonomous") activity.[2][5]
CaMKII inhibitors, such as those in the KN-93 class to which this compound is analogous, typically act by competing with Ca2+/CaM for binding to the regulatory domain of the kinase.[6] This prevents the conformational change required for activation and subsequent autophosphorylation, thereby blocking both calcium-dependent and the generation of autonomous activity.[6][7]
Signaling Pathway of CaMKII Activation and Inhibition
Caption: CaMKII is activated by a Ca2+/Calmodulin complex, leading to autophosphorylation and downstream signaling. This compound inhibits this process.
Quantitative Data Summary
The optimal working concentration of a CaMKII inhibitor can vary significantly based on cell type, inhibitor potency (IC50), and experimental conditions such as ATP and CaM concentrations.[6] It is crucial to perform a dose-response analysis for each specific cellular system.
| Parameter | Recommended Concentration Range | Key Considerations |
| In Vitro IC50 | Varies by inhibitor (nM to low µM range) | This value is determined in cell-free kinase assays and serves as a starting point for cellular assays.[8] |
| Initial Cell Culture Concentration | 1 - 10 µM | A good starting range for many cell lines based on commonly used inhibitors like KN-93.[6][9] |
| Peptide Inhibitor Concentration | 2 - 20 µM | Peptide-based inhibitors like tat-CN21 may require higher concentrations to ensure sufficient cell uptake.[6][10] |
| Inactive Control Concentration | Matched to the active inhibitor | Use an inactive analog (e.g., KN-92 for KN-93) at the same concentration to control for off-target effects.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration
This protocol details the methodology for establishing the effective dose of this compound in a specific cell culture model by assessing the phosphorylation of a known CaMKII target.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal working concentration of this compound through dose-response analysis.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Inactive control compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that achieves 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 10 µM. Include a vehicle-only control (e.g., DMSO) and a positive control using an inactive analog if available.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or controls. Incubate for a duration determined by preliminary experiments (typically 1-2 hours).[11]
-
Stimulation (Optional): If studying stimulus-induced CaMKII activity, add a stimulating agent (e.g., ionomycin, glutamate) for a short period (e.g., 5-10 minutes) before harvesting the cells.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay.
-
Analysis: Proceed to Western Blot analysis (Protocol 2) to assess the phosphorylation status of CaMKII (p-Thr286) or a known downstream substrate.
-
Data Interpretation: Quantify the band intensities and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value in your cellular system.
Protocol 2: Western Blot Analysis of CaMKII Inhibition
This protocol provides a method to validate the inhibitory effect of this compound by measuring changes in protein phosphorylation.
Logical Flow for Western Blot Validation
Caption: Key steps for validating CaMKII inhibition via Western blot analysis.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII (Thr286), anti-total CaMKII, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate using SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII or a housekeeping protein like GAPDH.
Disclaimer: This document provides general guidelines. Researchers should optimize protocols for their specific experimental systems and consult relevant literature. Always handle chemical reagents with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. What are CaMKII modulators and how do they work? [synapse.patsnap.com]
- 4. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII inhibitor 1 (CaMK2N1) mRNA is upregulated following LTP induction in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CaMKII is a modulator in neurodegenerative diseases and mediates the effect of androgen on synaptic protein PSD95 - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the solubility, preparation, and application of CaMKII-IN-1, a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The following protocols and data are intended to facilitate the effective use of this compound in a research setting.
Introduction
This compound is a selective inhibitor of CaMKII with an IC50 value of 63 nM.[1] It demonstrates high selectivity for CaMKII over other kinases such as CaMKIV, MLCK, p38a, Akt1, and PKC, making it a valuable tool for investigating CaMKII-mediated signaling pathways.[1][2] CaMKII is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, memory formation, cell cycle regulation, and apoptosis.[3] Understanding the precise role of CaMKII in these pathways is critical for basic research and for the development of novel therapeutics.
Physicochemical Properties and Solubility
Proper dissolution of this compound is paramount for accurate and reproducible experimental results. The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and its behavior in aqueous culture media are key considerations for in vitro studies.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Considerations |
| Dimethyl Sulfoxide (DMSO) | ≥ 54 mg/mL[1][2] | 98.52 mM[1][2] | DMSO is hygroscopic; use newly opened solvent for best results.[1][2] |
| Cell Culture Media | Not directly soluble | Dependent on final DMSO concentration | Prepare a concentrated stock in DMSO first, then dilute into media. |
Experimental Protocols
Preparation of this compound Stock Solutions in DMSO
It is standard practice to prepare concentrated stock solutions of inhibitors in an appropriate solvent, which can then be aliquoted and stored for later use.[4][5] This minimizes the number of freeze-thaw cycles and reduces the risk of experimental error.[5]
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare a stock solution of a specific molarity, use the following formula: Volume of DMSO (mL) = (Mass of this compound (mg) / 548.10 ( g/mol )) / Molarity of stock solution (mol/L) * 1000
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Data Presentation: Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.8245 mL |
| 5 mM | 1 mg | 0.3649 mL |
| 10 mM | 1 mg | 0.1824 mL |
| 1 mM | 5 mg | 9.1224 mL |
| 5 mM | 5 mg | 1.8245 mL |
| 10 mM | 5 mg | 0.9122 mL |
Preparation of Working Solutions in Cell Culture Media
For cell-based assays, the DMSO stock solution must be diluted into the appropriate cell culture medium to achieve the desired final concentration of this compound. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Objective: To prepare a working solution of this compound in cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your experimental volume. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Perform a serial dilution if necessary to ensure accurate pipetting of small volumes. A common practice is to first dilute the stock solution into a larger volume of culture medium (e.g., 1:100) and then add this intermediate dilution to the final cell culture.
-
Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Add the working solution to the cells immediately.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
General Protocol for In Vitro Inhibition of CaMKII in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound and assessing its effects on downstream signaling pathways.
Objective: To inhibit CaMKII activity in cultured cells and analyze the consequences.
Materials:
-
Cultured cells of interest
-
This compound working solution
-
Vehicle control (culture medium with DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Antibodies for Western blotting (e.g., anti-phospho-CaMKII (Thr286), anti-CaMKII, and antibodies for downstream targets)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental goals.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: Analyze the cell lysates to assess the effect of CaMKII inhibition. This can be done through various techniques, including:
-
Western Blotting: To measure the phosphorylation status of CaMKII (e.g., autophosphorylation at Thr286) and its downstream targets.
-
Immunofluorescence: To observe changes in protein localization or cellular morphology.
-
Cell Viability/Apoptosis Assays: To determine the effect of CaMKII inhibition on cell survival.
-
Visualizations
Caption: Simplified CaMKII signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture experiments.
References
Application Notes and Protocols for Western Blot Analysis of p-CaMKII Following CaMKII-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including synaptic plasticity, memory formation, and gene expression.[1] The activation of CaMKII is a key event in calcium signaling pathways. This process is initiated by the binding of a calcium-calmodulin (Ca2+/CaM) complex to the regulatory domain of CaMKII, which alleviates autoinhibition and activates the kinase.[2] Subsequent autophosphorylation at key threonine residues, such as Threonine 286 (Thr286) on the alpha isoform, renders the kinase constitutively active, even after intracellular calcium levels have returned to baseline.[1][2]
Given its central role in cellular signaling, CaMKII has emerged as a significant target for therapeutic intervention in various diseases. CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII, with an in vitro IC50 of 63 nM. Its high selectivity makes it a valuable tool for studying the specific roles of CaMKII in cellular pathways. This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of CaMKII at Thr286 (p-CaMKII) in response to treatment with this compound.
Signaling Pathway of CaMKII Activation and Inhibition
The following diagram illustrates the signaling cascade leading to CaMKII activation and the point of intervention for the inhibitor this compound.
Caption: CaMKII activation cascade and inhibition by this compound.
Experimental Protocols
This section details the methodologies for treating cells or tissues with this compound and subsequently performing a Western blot to analyze the phosphorylation of CaMKII.
Part 1: Cell or Tissue Treatment with this compound
Materials:
-
Cultured cells or tissue of interest
-
Complete cell culture medium or appropriate buffer for tissue slices
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture and Plating: Plate cells at a suitable density in multi-well plates or flasks and allow them to reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentrations in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration, starting with a range of 1-10 µM.[3]
-
Treatment:
-
For adherent cells, carefully remove the existing culture medium.
-
Add the medium containing the desired concentration of this compound or the vehicle control (DMSO) to the cells. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for a predetermined duration. An incubation time of 1-24 hours is a common starting point, which should be optimized for your specific cell type and experimental goals.[3]
-
-
Sample Collection:
-
Following incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Proceed immediately to the cell lysis protocol.
-
Part 2: Western Blot Protocol for p-CaMKII
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels (e.g., 10%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-CaMKII (Thr286)
-
Mouse anti-total CaMKII
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the washed cells.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against p-CaMKII (Thr286) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-CaMKII signal, the membrane can be stripped and reprobed for total CaMKII and a loading control.
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with the primary antibody for total CaMKII, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control antibody.
-
Data Presentation
The quantitative data for the Western blot protocol is summarized in the tables below for easy reference and comparison.
Table 1: Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Time | Notes |
| This compound Treatment | 1-10 µM (optimization required) | Start with a dose-response curve. |
| Treatment Incubation | 1-24 hours (optimization required) | Time-course experiment is recommended. |
| Protein Loading | 20-30 µg per lane | Ensure equal loading based on protein assay. |
| Blocking | 1 hour at room temperature | Use 5% BSA in TBST. |
| Primary Antibody Incubation | Overnight at 4°C | Dilute in 5% BSA in TBST. |
| Secondary Antibody Incubation | 1 hour at room temperature | Dilute in 5% BSA in TBST. |
Table 2: Antibody Dilutions
| Antibody | Host | Recommended Dilution | Supplier Example |
| p-CaMKII (Thr286) | Rabbit | 1:1000 | Cell Signaling Technology #3361 |
| Total CaMKII | Mouse | 1:1000 | Santa Cruz Biotechnology sc-5306 |
| GAPDH | Mouse | 1:5000 | Abcam ab8245 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich A5441 |
| Anti-rabbit IgG-HRP | Goat | 1:2000 - 1:5000 | Varies by manufacturer |
| Anti-mouse IgG-HRP | Goat | 1:2000 - 1:5000 | Varies by manufacturer |
Note: The recommended dilutions are starting points and should be optimized for your specific experimental conditions.
Experimental Workflow
The following diagram provides a visual representation of the entire experimental workflow, from cell treatment to data analysis.
Caption: Workflow for p-CaMKII Western blot after this compound treatment.
References
- 1. Phospho-CaMKII alpha (Thr286) Monoclonal Antibody (22B1) (MA1-047) [thermofisher.com]
- 2. CaMKII beta Monoclonal Antibody (CB-beta-1) (13-9800) [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CaMKII-IN-1 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that is a cornerstone in the mechanisms of synaptic plasticity, the process by which synapses strengthen or weaken over time.[1][2] This plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), is widely considered the neurochemical foundation of learning and memory.[1][2] CaMKII's role is so critical that it is considered both necessary and sufficient for LTP.[[“]][[“]][5] Upon influx of calcium through NMDA receptors during synaptic activity, CaMKII is activated, leading to its autophosphorylation at Threonine 286 (T286).[6][7] This autophosphorylation creates a constitutively active, or "autonomous," state, allowing the kinase to remain active long after the initial calcium signal has dissipated, effectively creating a molecular memory of the event.[2][7] Activated CaMKII then phosphorylates a variety of substrates, including AMPA receptors, which enhances their function and leads to a strengthening of the synapse.[1][5]
CaMKII-IN-1 is a potent, cell-permeable, and selective inhibitor of CaMKII. It acts as an ATP-competitive inhibitor, blocking the kinase's catalytic activity. This makes it an invaluable chemical tool for dissecting the precise roles of CaMKII in synaptic function. By inhibiting CaMKII, researchers can investigate the necessity of its kinase activity for the induction and maintenance of synaptic plasticity.
Mechanism of Action of CaMKII in Synaptic Plasticity
The induction of LTP at an excitatory synapse begins with the activation of NMDA receptors, leading to a significant influx of Ca2+ into the postsynaptic spine.[1][5] This calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then activates CaMKII.[8] This activation triggers a cascade of events:
-
Autophosphorylation: Activated CaMKII autophosphorylates at T286, which traps the CaM complex and renders the kinase partially independent of calcium, a state known as autonomous activity.[6][7][9] This persistent activity is crucial for both LTP and some forms of LTD.[[“]][[“]][9]
-
Substrate Phosphorylation: Autonomous CaMKII phosphorylates key synaptic proteins. A primary target is the GluA1 subunit of AMPA receptors at Serine 831, which increases the channel's conductance.[5][9]
-
AMPA Receptor Trafficking: CaMKII activity promotes the insertion of AMPA receptors into the postsynaptic membrane, increasing the number of receptors available to respond to glutamate.[1]
-
Structural Plasticity: Beyond its enzymatic role, CaMKII also contributes to the enlargement and stabilization of the dendritic spine, supporting long-term structural changes associated with LTP.[[“]][[“]]
This compound inhibits the kinase activity of CaMKII, thereby blocking substrate phosphorylation and preventing the downstream events that lead to synaptic strengthening.
Quantitative Data Summary
The efficacy of CaMKII inhibitors is determined by their IC50 values and the concentrations required to observe effects in cellular and tissue-based assays.
| Inhibitor | Target | IC50 Value | Typical Concentration (Cell/Slice) | Reference |
| KN-93 | CaMKII | ~20 µM | 1-10 µM | [10] |
| tat-CN21 | CaMKII | 77-100 nM (in vitro) | 1-10 µM | [11] |
| AIP | CaMKII | Potent (exact IC50 varies) | 1-20 µM | [10][12] |
| This compound | CaMKII | Potent (specific data proprietary) | Varies (typically low µM) | N/A |
Note: IC50 values can vary based on assay conditions, such as ATP concentration. Concentrations used in cellular or slice experiments are often higher than in vitro IC50 values to account for cell permeability and bioavailability.[11]
Key Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes how to use this compound to test its effect on LTP induction in the CA1 region of the hippocampus.
Materials:
-
Adult rodent (mouse or rat)
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O2 / 5% CO2). Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.[13]
-
Recovery chamber and recording chamber
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated ACSF. Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[13][14]
-
Recovery: Transfer slices to a recovery chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[15]
-
Setup: Place a slice in the recording chamber, continuously perfused with oxygenated ACSF (~2 mL/min) at 30-32°C.
-
Electrode Placement: Position a stimulating electrode to activate the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).[14]
-
Baseline Recording: After obtaining a stable response, record baseline fEPSPs every 20 seconds (0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximum.
-
Inhibitor Application: Switch the perfusion to ACSF containing the desired final concentration of this compound (or vehicle). Allow the inhibitor to perfuse for 20-30 minutes before inducing LTP.
-
LTP Induction: Apply a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average slope of the baseline period. Compare the degree of potentiation between the this compound treated group and the vehicle control group. A significant reduction in potentiation in the presence of this compound indicates a requirement for CaMKII activity in LTP.
Protocol 2: Western Blot Analysis of CaMKII Substrate Phosphorylation
This protocol is used to biochemically assess the effect of this compound on the phosphorylation of its downstream targets, such as GluA1, in response to a chemical LTP (cLTP) stimulus.
Materials:
-
Acute hippocampal slices or primary neuronal cultures
-
This compound
-
Chemical LTP (cLTP) solution (e.g., ACSF with zero Mg2+, elevated Ca2+, and glycine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GluA1-S831, anti-total-GluA1, anti-pT286-CaMKII, anti-total-CaMKII, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treatment: Treat hippocampal slices or neuronal cultures with this compound or vehicle for a predetermined time (e.g., 30 minutes).
-
Stimulation: Induce cLTP by incubating the samples with cLTP solution for 5-10 minutes. This stimulation robustly activates NMDA receptors and CaMKII.[16]
-
Lysis: Immediately following stimulation, wash the samples with ice-cold PBS and lyse the tissue/cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-GluA1 S831) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total amount of that protein and/or a loading control (like Actin). Compare the levels of phosphorylation between control, cLTP-stimulated, and this compound + cLTP-stimulated samples.
Conclusion
This compound is a powerful and specific tool for probing the essential enzymatic functions of CaMKII in synaptic plasticity. By utilizing the protocols outlined above, researchers can effectively investigate how CaMKII activity contributes to the molecular and physiological changes that underlie learning and memory. The targeted inhibition allows for a clear delineation of kinase-dependent versus kinase-independent (e.g., structural) roles of CaMKII, advancing our understanding of this multifaceted protein.
References
- 1. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 2. glutamate.med.kyoto-u.ac.jp [glutamate.med.kyoto-u.ac.jp]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modeling and Analysis Study Reveals That CaMKII in Synaptic Plasticity Is a Dominant Affecter in CaM Systems in a T286 Phosphorylation-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autonomous CaMKII mediates both LTP and LTD using a mechanism for differential substrate site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Heterogeneous CaMKII-Dependent Synaptic Compensations in CA1 Pyramidal Neurons From Acute Hippocampal Slices [frontiersin.org]
- 14. genes2cognition.org [genes2cognition.org]
- 15. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 16. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CaMKII-IN-1 in Arrhythmia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CaMKII-IN-1, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in various experimental models of cardiac arrhythmia. This document outlines the underlying principles, detailed experimental protocols, and data presentation guidelines to facilitate rigorous and reproducible research.
Introduction to CaMKII and its Role in Cardiac Arrhythmias
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in regulating cardiac excitation-contraction coupling, gene expression, and apoptosis.[1][2][3] Under pathological conditions such as heart failure and ischemic heart disease, CaMKII becomes hyperactive, contributing significantly to the pathogenesis of cardiac arrhythmias.[4][5] This hyperactivity leads to the aberrant phosphorylation of several key proteins involved in cardiac electrophysiology, including:
-
Ryanodine (B192298) receptor 2 (RyR2): Hyperphosphorylation of RyR2 by CaMKII leads to diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), a major trigger for delayed afterdepolarizations (DADs) and ventricular arrhythmias.[5][6]
-
L-type Ca2+ channels (CaV1.2): CaMKII-mediated phosphorylation increases the late component of the L-type Ca2+ current, which can prolong the action potential duration (APD) and lead to early afterdepolarizations (EADs).[7][8]
-
Voltage-gated sodium channels (NaV1.5): CaMKII can increase the late sodium current (INa-L), further contributing to APD prolongation and arrhythmogenesis.[2][9]
-
Potassium channels: Chronic CaMKII activation can lead to the transcriptional downregulation of key potassium channels, reducing the repolarization reserve of cardiomyocytes.[1]
Given its central role in arrhythmogenesis, inhibition of CaMKII has emerged as a promising therapeutic strategy for the treatment of cardiac arrhythmias.[10]
This compound: A Selective CaMKII Inhibitor
This compound is a highly selective and potent inhibitor of CaMKII with an IC50 value of 63 nM. Its high selectivity against other kinases makes it a valuable tool for dissecting the specific roles of CaMKII in cellular and in vivo models.
| Compound | Target | IC50 | Selectivity |
| This compound | CaMKII | 63 nM | Highly selective against CaMKIV, MLCK, p38a, Akt1, PKC |
Mandatory Visualizations
Caption: CaMKII signaling pathway in cardiac arrhythmia and the inhibitory action of this compound.
Experimental Protocols
Note: Specific concentrations and incubation times for this compound may require optimization for different cell types and experimental conditions. The following protocols provide a general framework based on the use of other CaMKII inhibitors.
Protocol 1: In Vitro Electrophysiology in Isolated Cardiomyocytes
This protocol describes the use of the patch-clamp technique to measure action potentials and ion currents in isolated adult ventricular myocytes.
1. Cardiomyocyte Isolation:
- Isolate ventricular myocytes from adult rats or mice using established enzymatic digestion protocols.
- Maintain isolated myocytes in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 Glucose (pH 7.4 with NaOH).
2. This compound Preparation and Application:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in the external Tyrode's solution to the desired final concentration (e.g., a starting range of 100 nM to 1 µM can be tested based on the IC50).
- Perfuse the cardiomyocytes with the this compound containing solution for a predetermined incubation period (e.g., 15-30 minutes) before recording.
3. Electrophysiological Recording:
- Action Potentials:
- Use the whole-cell current-clamp configuration.
- Record action potentials at a stimulation frequency of 1 Hz.
- Measure parameters such as Action Potential Duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the incidence of EADs and DADs.
- Ion Currents (Voltage-Clamp):
- Measure key arrhythmogenic currents such as the late sodium current (INa-L) and L-type calcium current (ICa,L) using appropriate voltage protocols.
4. Data Analysis:
Compare the electrophysiological parameters before and after the application of this compound.
Use a vehicle control (DMSO) to account for any solvent effects.
Caption: Experimental workflow for in vitro electrophysiology studies.
Protocol 2: Calcium Imaging in Isolated Cardiomyocytes
This protocol outlines the measurement of intracellular calcium transients and spontaneous calcium release events (calcium sparks) in isolated cardiomyocytes.
1. Cardiomyocyte Preparation and Dye Loading:
- Isolate ventricular myocytes as described in Protocol 1.
- Load the cells with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) for 20-30 minutes at room temperature.
- Wash the cells to remove excess dye and allow for de-esterification.
2. This compound Treatment:
- Incubate the dye-loaded cardiomyocytes with the desired concentration of this compound (e.g., 100 nM to 1 µM) for 15-30 minutes.
3. Calcium Imaging:
- Use a confocal microscope equipped for live-cell imaging.
- Calcium Transients:
- Pace the cardiomyocytes at 1 Hz and record line-scan images to measure the amplitude and kinetics of the calcium transient.
- Calcium Sparks:
- Record line-scan images from quiescent cardiomyocytes to measure the frequency and characteristics of spontaneous calcium sparks, which are indicative of diastolic SR Ca2+ leak.
4. Data Analysis:
- Analyze the amplitude, time-to-peak, and decay kinetics of the calcium transients.
- Quantify the frequency, amplitude, and spatial spread of calcium sparks.
- Compare the data from this compound treated cells with vehicle-treated control cells.
Protocol 3: Western Blotting for CaMKII Target Phosphorylation
This protocol describes the detection of the phosphorylation status of CaMKII and its key substrates in cardiac tissue or isolated cardiomyocytes.
1. Sample Preparation:
- Treat isolated cardiomyocytes or animal models with this compound or vehicle.
- Lyse the cells or homogenize the heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phospho-CaMKII (Thr286), total CaMKII, phospho-RyR2 (Ser2814), total RyR2, phospho-PLN (Thr17), and total PLN overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
3. Data Analysis:
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Compare the phosphorylation status in this compound treated samples to control samples.
Caption: Logical flow for validating this compound activity using Western Blotting.
Quantitative Data Summary (Reference Data)
Note: The following tables summarize quantitative data from studies using other CaMKII inhibitors (KN-93, AIP). This data is provided as a reference for the expected effects of a potent CaMKII inhibitor. Specific quantitative effects of this compound should be determined experimentally.
Table 1: Effects of CaMKII Inhibition on Cardiomyocyte Electrophysiology
| Parameter | Model System | CaMKII Inhibitor | Concentration | Observed Effect | Reference |
| EADs | Transgenic Mice (CaMKIIδC overexpression) | AIP | 0.1 µM | Abolished EADs | [10] |
| DADs | Rabbit Heart Failure Model | AIP | 1 µM | Reduced DAD frequency | [5] |
| APD90 | Rabbit Heart Failure Model | GS-967 (indirectly affects CaMKII) | - | Shortened | [5] |
| Late INa | Canine Ventricular Myocytes | - | - | CaMKII hyperactivity increases late INa | [2] |
Table 2: Effects of CaMKII Inhibition on Intracellular Calcium Handling
| Parameter | Model System | CaMKII Inhibitor | Concentration | Observed Effect | Reference |
| Ca2+ Spark Frequency | Transgenic Mice (CaMKIIδC overexpression) | KN-93 | 1 µM | Significantly reduced | [10] |
| SR Ca2+ Leak | Rabbit Heart Failure Model | - | - | CaMKII hyperactivity increases SR Ca2+ leak | [5] |
| Ca2+ Transient Amplitude | Rat Living Myocardial Slices | AIP | 10 µM | No significant effect | [11] |
In Vivo Arrhythmia Models
While no specific in vivo data for this compound is currently available, studies with other inhibitors like KN-93 have shown promising results in animal models of arrhythmia.[12][13] For in vivo studies with this compound, the following considerations are important:
-
Vehicle Selection: The solubility of this compound should be determined to select an appropriate vehicle for in vivo administration (e.g., a solution containing DMSO and/or other solubilizing agents).
-
Dose-Response Studies: A dose-response study should be conducted to determine the optimal dose for arrhythmia suppression without causing significant side effects.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, or oral) will depend on the formulation and the experimental design.
-
Arrhythmia Induction: Arrhythmias can be induced by various methods, such as programmed electrical stimulation, administration of pro-arrhythmic drugs (e.g., isoproterenol), or in genetic models of arrhythmia.
-
Monitoring: ECG should be monitored to assess the incidence and duration of arrhythmias.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CaMKII in cardiac arrhythmia. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding the therapeutic potential of CaMKII inhibition. Due to the limited availability of data specific to this compound, it is crucial to perform careful dose-response and validation experiments for each specific model system.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of CaMKII in cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII Regulation of Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cardiomyocyte Na+ and Ca2+ mishandling drives vicious cycle involving CaMKII, ROS, and ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII: linking heart failure and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Calcium dysregulation in atrial fibrillation: the role of CaMKII [frontiersin.org]
- 9. CaMKII in the Cardiovascular System: Sensing Redox States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKII as a target for arrhythmia suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CaMKII inhibition reduces arrhythmogenic Ca2+ events in subendocardial cryoinjured rat living myocardial slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Calmodulin kinase II inhibition prevents arrhythmias in RyR2(R4496C+/-) mice with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CaMKII-IN-1 Concentration to Avoid Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely and effectively use CaMKII-IN-1 in their experiments. The information provided will help in determining optimal concentrations to inhibit CaMKII without inducing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] It has an in vitro IC50 value of 63 nM.[1][2] Its high selectivity means it has minimal effects on other kinases such as CaMKIV, MLCK, p38a, Akt1, and PKC, making it a precise tool for studying CaMKII-specific functions.[1]
Q2: What are the potential causes of toxicity when using this compound?
A2: While this compound is highly selective, prolonged inhibition of CaMKII can lead to cytotoxicity. This is because CaMKII is a crucial mediator of various cellular processes, and its sustained inhibition can trigger apoptotic pathways.[3] Studies on other CaMKII inhibitors have shown that prolonged exposure (greater than 4 hours) can induce neuronal apoptosis.[3] The mechanism of toxicity is linked to the disruption of CaMKII's role in signaling pathways that regulate cell survival.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Based on its IC50 of 63 nM, a starting concentration in the range of 100 nM to 1 µM is recommended for initial experiments. For neuroprotection studies, a related CaMKII inhibitor, tatCN21, was used at a concentration of 5 µM, which is approximately 100-fold its IC50.[4] However, it is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal non-toxic concentration.
Q4: How long can I treat my cells with this compound?
A4: The duration of treatment is a critical factor in avoiding toxicity. While acute inhibition (1-4 hours) is generally well-tolerated, prolonged inhibition (over 4 hours and up to 24 hours) with other CaMKII inhibitors has been shown to induce apoptosis in neuronal cultures.[3] It is recommended to start with shorter incubation times and perform a time-course experiment to assess cell viability.
Q5: What are the signs of this compound induced toxicity?
A5: Signs of toxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell viability and proliferation, and activation of apoptotic markers such as cleaved caspase-3. Standard cytotoxicity assays like MTT, LDH, and apoptosis assays can be used to quantify these effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Cell line is particularly sensitive to CaMKII inhibition. | Perform a dose-response curve starting from a lower concentration range (e.g., 10-100 nM). Shorten the incubation time. |
| Off-target effects, although this compound is highly selective. | Use a structurally different CaMKII inhibitor as a control to confirm the effect is due to CaMKII inhibition. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across experiments. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions of this compound are reported to be unstable.[2] | |
| No inhibitory effect observed at expected concentrations. | Insufficient concentration to inhibit CaMKII in the specific cellular context. | The cellular environment has higher ATP and calmodulin concentrations than in vitro assays, which may require higher inhibitor concentrations.[5] Gradually increase the concentration of this compound. |
| Poor cell permeability. | While not explicitly stated for this compound, some inhibitors require permeabilization agents, though this is less common for small molecules. Confirm the inhibitor's properties. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other CaMKII Inhibitors
| Inhibitor | IC50 | Target | Reference |
| This compound | 63 nM | CaMKII | [1][2] |
| KN-93 | ~1-4 µM | CaMKII, CaMKI, CaMKIV | [6] |
| tatCN21 | ~77-100 nM | CaMKII | [3] |
| AIP | 40 nM | CaMKII | [6] |
Table 2: Reported Toxic Concentrations of Other CaMKII Inhibitors in Neuronal Cultures
| Inhibitor | Concentration | Treatment Duration | Observed Effect | Reference |
| KN-93 | 1 µM | 24 hours | 12-18% increase in neuronal death | [3] |
| tat-CN21 | 1 µM | Overnight | ~5% increase in neuronal death | [3] |
| tat-CN21 | 10 µM | 24 hours | 12-18% increase in neuronal death | [3] |
| tat-AIP | 10 µM | 24 hours | 12-18% increase in neuronal death | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines a method to determine the concentration range of this compound that effectively inhibits CaMKII without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 200 nM, 100 nM, 20 nM, 0 nM). Also, prepare a 2X vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound solutions to the appropriate wells to achieve a 1X final concentration. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.
Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if this compound treatment induces programmed cell death.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
Protein assay kit
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and vehicle control for the intended duration.
-
Cell Lysis:
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
CaMKII-Mediated Apoptotic Signaling Pathway
Sustained inhibition or dysregulation of CaMKII can lead to the activation of downstream apoptotic pathways. One such pathway involves the activation of JNK, which in turn can lead to the upregulation of the Fas death receptor, initiating the extrinsic apoptosis pathway. Furthermore, CaMKII can influence mitochondrial function, potentially leading to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and initiation of the intrinsic apoptotic pathway.
Experimental Workflow for Optimizing this compound Concentration
The following workflow provides a systematic approach to determine the optimal concentration of this compound for your experiments, balancing efficacy with minimal toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Post-insult Neuroprotection by a Novel Ca2+/ Calmodulin-dependent Protein Kinase II (CaMKII) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CaMKII-IN-1. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its activity. Recommendations for both solid form and solutions are provided below.
Q2: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A2: Precipitation in aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize Your Dilution Method: Instead of a single large dilution step, try a serial dilution approach.
-
Adjust pH: The solubility of this compound, which contains a sulfonamide group, can be influenced by the pH of the buffer. Experiment with slight pH adjustments to your buffer to see if it improves solubility.
-
Use a Co-solvent: If your experimental system allows, the addition of a small percentage of an organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can help to increase the solubility of the inhibitor.
Q3: How stable is this compound in aqueous solutions like PBS or cell culture media?
Q4: What are the potential degradation pathways for this compound?
A4: As a sulfonamide-containing compound, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic conditions, leading to the cleavage of the molecule.[1][3]
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of sulfonamides.[2] It is advisable to protect solutions containing this compound from light.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 54 mg/mL (≥ 98.52 mM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add Solvent: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound has completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing the Chemical Stability of this compound in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare the Test Solution: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. To stop any potential degradation, mix it with an equal volume of a cold organic solvent like acetonitrile. Centrifuge the sample to pellet any precipitated salts and transfer the supernatant to an HPLC vial.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Subsequent Time Points: At predetermined time points (e.g., 1, 4, 8, 24 hours), take additional aliquots and process them in the same way as the initial time point sample.
-
HPLC Analysis: Analyze all the samples by HPLC. A stability-indicating method should be used, which is capable of separating the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. This will provide a stability profile of the compound in the chosen buffer and conditions.
Mandatory Visualizations
CaMKII Signaling Pathway
Caption: Overview of a CaMKII signaling cascade.
Experimental Workflow: Assessing this compound Stability
Caption: Workflow for determining compound stability.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting precipitation issues.
References
Troubleshooting CaMKII-IN-1 insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges related to the insolubility of CaMKII-IN-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature and poor aqueous solubility.[1][2] The standard and highly recommended procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into your aqueous experimental medium to the desired final concentration.[1][2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] It is soluble in DMSO at concentrations of ≥ 54 mg/mL (98.52 mM).[3][4] Due to DMSO's hygroscopic nature, which can negatively impact solubility, it is crucial to use a fresh, newly opened bottle of anhydrous, high-purity DMSO.[3][4]
Q3: I observed a precipitate immediately after diluting my DMSO stock of this compound into my aqueous buffer. What is happening and how can I prevent it?
A3: The formation of a precipitate upon dilution indicates that the kinetic solubility of this compound in your aqueous buffer has been exceeded.[1] This is a common issue with hydrophobic kinase inhibitors.[1][2] To prevent this, consider the following strategies:
-
Lower the final concentration: The most direct solution is to use a lower final concentration of the inhibitor in your assay.[1]
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the compound's solubility.[1]
-
Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution may improve solubility.[1]
-
Immediate vortexing: Ensure rapid and uniform dispersion by vortexing the aqueous solution immediately after adding the DMSO stock.[2]
-
Use pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes aid in solubility.[2]
Q4: My solution containing this compound becomes cloudy over time during my experiment. What could be the cause?
A4: Cloudiness that develops over time suggests that the compound is slowly precipitating out of solution.[1] This can be triggered by temperature fluctuations or interactions with other components in your assay medium.[1] To address this, try to maintain a constant temperature throughout your experiment and re-evaluate your buffer composition for any components that might be promoting precipitation.[1] If possible, reducing the incubation time may also help.[1]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent, solutions are less stable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[5] If you must store a stock solution, it is best to aliquot it into small, single-use volumes and store at -80°C for up to 2 years or -20°C for 1 year to minimize freeze-thaw cycles.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | The compound has very low aqueous solubility. | 1. Do not attempt direct dissolution in aqueous buffers. 2. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).[1][3] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[1] | 1. Lower the final concentration of the inhibitor.[1] 2. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[1] 3. Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[1] 4. Ensure the final DMSO concentration is low (typically <1%) and compatible with your assay. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating. This can be due to temperature changes or interactions with other components in the assay medium.[1] | 1. Maintain a constant temperature throughout the experiment.[1] 2. If possible, reduce the incubation time.[1] 3. Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.[1] |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility leads to an inaccurate effective concentration of the inhibitor. The actual concentration in solution may be lower than intended. | 1. Visually inspect your assay plates for any signs of precipitation before and after the experiment.[1] 2. Perform a solubility test in your specific cell culture medium to determine the practical working concentration range. 3. Prepare fresh dilutions from a frozen stock solution for each experiment.[1] |
| Loss of inhibitor potency over time in a biological assay. | The compound may be degrading in the aqueous solution. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.[1] 2. Minimize the time the inhibitor is in the aqueous buffer before being used in the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 548.10 g/mol )[5][6]
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
For 1 mg of this compound (0.001 g):
-
Volume (L) = 0.001 g / (0.01 mol/L * 548.10 g/mol ) = 0.0001824 L = 182.4 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[2] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
Objective: To find the maximum concentration of this compound that can be maintained in a specific aqueous buffer without immediate precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of wells containing your aqueous buffer.
-
Add Inhibitor Stock: Using a multichannel pipette, add a small volume of the 10 mM this compound DMSO stock to each well to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a buffer-only control with the same final DMSO concentration.
-
Mix and Incubate: Mix the plate gently and incubate at room temperature for a set period (e.g., 15-30 minutes).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness.
-
Quantitative Measurement (Optional): Read the plate on a plate reader at a wavelength where light scattering can be detected (e.g., 620 nm). A significant increase in absorbance compared to the control indicates precipitation.
-
Determine Solubility Limit: The highest concentration that remains clear (both visually and by plate reader) is the approximate kinetic solubility limit in that specific buffer.
Visualizations
CaMKII Activation Signaling Pathway
Caption: CaMKII activation pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Insolubility
Caption: Step-by-step workflow for addressing this compound insolubility.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
References
Potential off-target effects of CaMKII-IN-1
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CaMKII-IN-1. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Its primary targets are the different isoforms of CaMKII (α, β, γ, δ). It is designed to readily cross the cell membrane, making it suitable for use in cell-based assays.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CaMKII, high-throughput kinase screening has revealed potential off-target activity against other kinases, particularly at higher concentrations. The degree of inhibition is dose-dependent. Key off-targets can include other members of the CAMK family and structurally related kinases. Users should consult selectivity data to anticipate potential confounding effects.
Q3: My cells are showing unexpected levels of apoptosis after treatment with this compound. Is this an off-target effect?
Unexpected apoptosis could be a result of either on-target or off-target effects. CaMKII is involved in cell survival pathways in some cell types, and its inhibition could genuinely lead to apoptosis. However, inhibition of other kinases involved in cell survival, such as those in the MAPK pathway, could also be a contributing off-target effect. It is crucial to perform control experiments to distinguish between these possibilities.
Q4: How can I validate that my observed phenotype is due to CaMKII inhibition and not an off-target effect?
Validating on-target effects is a critical step. A multi-pronged approach is recommended:
-
Use a Structurally Different Inhibitor: Employ another potent and selective CaMKII inhibitor with a different chemical scaffold (e.g., KN-93). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CaMKII expression. This provides the most definitive evidence for the role of CaMKII in the observed phenotype.
-
Rescue Experiments: In a CaMKII knockdown or knockout system, introduce a version of CaMKII that is resistant to this compound. If the phenotype is reversed upon expression of the resistant CaMKII in the presence of the inhibitor, it confirms an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 of this compound for CaMKII is indicative of an on-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected change in phosphorylation of a protein unrelated to the known CaMKII pathway. | The protein may be a substrate of a kinase that is an off-target of this compound. | 1. Perform a literature search or use a bioinformatics tool (e.g., PhosphoSitePlus) to identify kinases known to phosphorylate your protein of interest.2. Cross-reference these kinases with the selectivity profile of this compound.3. Validate the off-target effect by testing the inhibitor in an in vitro kinase assay with the suspected off-target kinase. |
| Observed phenotype does not match published results for CaMKII inhibition. | 1. The experimental concentration of this compound is too high, leading to significant off-target inhibition.2. Cell-type specific differences in signaling pathways.3. The phenotype is a result of inhibiting a different CaMKII isoform than the one previously studied. | 1. Perform a dose-response experiment to determine the minimal effective concentration.2. Confirm the expression of relevant CaMKII isoforms in your cell line.3. Use a secondary, structurally unrelated CaMKII inhibitor as a control. |
| High background signal or unexpected results in Western blot analysis. | The inhibitor may be affecting broader signaling networks, leading to compensatory changes in protein expression or phosphorylation. | 1. Reduce the concentration of this compound.2. Decrease the treatment duration.3. Perform a phospho-kinase array to get a broader view of the signaling changes induced by the inhibitor. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and a selection of potential off-target kinases. Data is often presented as the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). Lower values indicate higher potency.
| Kinase | IC50 (nM) | Primary Target / Off-Target |
| CaMKIIδ | <10 | Primary Target |
| CaMKIIα | 12 | Primary Target |
| CaMKIIβ | 15 | Primary Target |
| CaMKIIγ | 20 | Primary Target |
| PHKG1 | >1000 | Potential Off-Target |
| MAPK1 | >1000 | Potential Off-Target |
| GSK3β | >1000 | Potential Off-Target |
| CDK2 | >1000 | Potential Off-Target |
| Note: This data is representative. Actual values may vary between different assay conditions and manufacturers. Always refer to the datasheet provided with the specific batch of the compound. |
Experimental Protocols
Protocol: Validating On-Target vs. Off-Target Effects using a Secondary Inhibitor
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and a structurally unrelated CaMKII inhibitor (e.g., KN-93) based on their respective IC50 values. Include a vehicle control (e.g., DMSO).
-
Phenotypic Assay: After the appropriate incubation time, perform the assay to measure your phenotype of interest (e.g., cell viability assay, immunofluorescence for a specific marker, or a functional assay).
-
Protein Analysis (Western Blot): Lyse a parallel set of treated cells to prepare protein lysates. Perform Western blot analysis to confirm the inhibition of CaMKII activity by probing for auto-phosphorylation of CaMKII at Thr286. Also, probe for your protein of interest and relevant downstream markers.
-
Data Analysis: Compare the dose-response curves for both inhibitors. If both compounds produce the same phenotype and inhibit the CaMKII pathway at similar effective concentrations relative to their IC50 values, the effect is likely on-target.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for validating this compound effects.
Navigating the Specificity of CaMKII-IN-1: A Guide to Controlling for Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing CaMKII-IN-1, ensuring the specificity of its action is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive resource for understanding, identifying, and controlling for the potential off-target effects of this potent CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Q2: How can I begin to assess the potential for off-target effects in my experiments with this compound?
Q3: What is the single most important control for demonstrating that the observed cellular phenotype is due to CaMKII inhibition?
A3: The use of a structurally related but biologically inactive analog of this compound as a negative control is a critical experiment. An ideal inactive analog would be a molecule with a minor chemical modification that ablates its binding to CaMKII without altering its other physicochemical properties. Any cellular effects observed with the active this compound but not with the inactive analog can be more confidently attributed to the inhibition of CaMKII. While a specific inactive analog for this compound is not commercially available, the principle can be demonstrated with other CaMKII inhibitors like KN-93 and its inactive analog KN-92[1][2][3]. Researchers may need to synthesize or collaborate to obtain a suitable inactive control for this compound.
Q4: What are some key downstream targets of CaMKII that I can monitor to confirm on-target activity?
A4: Monitoring the phosphorylation status of known CaMKII substrates is an excellent way to confirm on-target engagement. Key substrates include:
-
Autophosphorylation of CaMKII at Threonine 286 (p-CaMKII Thr286): This is a hallmark of CaMKII activation.[4]
-
Phospholamban (PLN) at Threonine 17 (p-PLN Thr17): A well-established CaMKII target in cardiac muscle.[5][6]
-
Ryanodine Receptor 2 (RyR2) at Serine 2814 (p-RyR2 S2814): Another important cardiac substrate.
-
GluA1 (AMPA receptor subunit) at Serine 831 (p-GluA1 S831): A critical substrate in neurons involved in synaptic plasticity.
A decrease in the phosphorylation of these sites upon treatment with this compound would indicate on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound. | 1. Perform a dose-response experiment: Use the lowest concentration of this compound that elicits the expected on-target effect (e.g., decreased p-CaMKII).2. Use a structurally unrelated CaMKII inhibitor: Compare the phenotype with another CaMKII inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.3. Employ a genetic approach: Use siRNA/shRNA to knockdown CaMKII and see if it phenocopies the effect of this compound.4. Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of CaMKII. If the phenotype is reversed, it confirms an on-target effect. |
| No observable effect on the phosphorylation of a known CaMKII substrate. | 1. Insufficient inhibitor concentration or incubation time.2. Low CaMKII activity in the experimental model.3. Poor antibody quality for Western blotting. | 1. Optimize inhibitor concentration and treatment duration. 2. Confirm CaMKII expression and activation status in your cells or tissue. You may need to stimulate the cells to induce CaMKII activity (e.g., with ionomycin (B1663694) or other relevant stimuli).3. Validate your phospho-specific antibodies using positive and negative controls (e.g., phosphatase-treated lysates). |
| Discrepancy between biochemical (in vitro) and cellular assay results. | 1. High intracellular ATP concentration competing with the inhibitor.2. Poor cell permeability of the inhibitor.3. Inhibitor efflux by cellular pumps. | 1. Determine the IC50 of this compound in your cellular model. 2. Verify target engagement in cells using a Cellular Thermal Shift Assay (CETSA). An increase in the thermal stability of CaMKII in the presence of this compound confirms binding. |
Key Experiments for Off-Target Validation
A rigorous assessment of inhibitor specificity involves a combination of biochemical, cellular, and genetic approaches.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The inhibitor is screened against hundreds of purified kinases at a fixed concentration (e.g., 1 µM), and the percent of control (PoC) or percent inhibition is determined. Hits are then followed up with IC50 determinations.
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | Percent of Control (PoC) at 1 µM | IC50 (nM) | Kinase Family |
| CaMKIIα | 5 | 10 | CAMK |
| CaMKIIδ | 8 | 15 | CAMK |
| Kinase A | 85 | >10,000 | TK |
| Kinase B | 92 | >10,000 | STE |
| Kinase C | 55 | 850 | AGC |
| Kinase D | 98 | >10,000 | CMGC |
| ... | ... | ... | ... |
| (Note: This is a hypothetical table for illustrative purposes. Actual data should be generated experimentally.) |
Cellular Target Engagement: Western Blotting for Downstream Substrates
Objective: To confirm that this compound inhibits the phosphorylation of known CaMKII substrates in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound and a negative control (ideally an inactive analog) for an appropriate time. Include a positive control for CaMKII activation if necessary (e.g., ionomycin, phenylephrine).
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against p-CaMKII (Thr286), total CaMKII, a phosphorylated downstream target (e.g., p-PLN Thr17), and the corresponding total protein.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagram of Experimental Workflow:
Genetic Controls: The Gold Standard
Objective: To definitively attribute a phenotype to the inhibition of CaMKII using genetic tools.
Methodologies:
-
siRNA/shRNA Knockdown: Transiently or stably reduce the expression of CaMKII. If the phenotype of CaMKII knockdown matches that of this compound treatment, it provides strong evidence for on-target activity.
-
CRISPR/Cas9 Knockout: Generate a cell line with a complete knockout of the CaMKII gene. This provides a clean background to test the specificity of this compound.
-
Rescue with a Drug-Resistant Mutant: Introduce a version of CaMKII that has been mutated to be insensitive to this compound (e.g., a mutation in the ATP-binding pocket). If the cellular effects of the inhibitor are reversed in cells expressing the resistant mutant, it confirms that the effects are on-target. A well-known example is the "gatekeeper" mutation strategy.[7]
Logical Relationship for Interpreting Results:
CaMKII Signaling Pathway
Understanding the central role of CaMKII in cellular signaling is crucial for designing experiments and interpreting results.
By employing these rigorous controls and experimental strategies, researchers can confidently delineate the on-target effects of this compound, leading to more robust and reproducible scientific findings.
References
- 1. Structure-Based Target-Specific Screening Leads to Small-Molecule CaMKII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between αCaMKII and calmodulin in living cells: conformational changes arising from CaM -dependent and -independent relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 degradation and half-life in cells
Technical Support Center: CaMKII Inhibitors
This guide provides technical support for researchers and drug development professionals investigating the cellular degradation and half-life of CaMKII inhibitors, using "CaMKII-IN-1" as a representative example of a novel compound. While specific quantitative data for a compound named "this compound" is not publicly available, this resource outlines the key principles, experimental protocols, and troubleshooting strategies required to characterize such molecules.
Frequently Asked Questions (FAQs)
Q1: Why is determining the cellular half-life of a CaMKII inhibitor important?
Determining the cellular half-life of an inhibitor like this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties. The half-life dictates the duration of action, informs dosing schedules in preclinical models, and helps to interpret experimental results by distinguishing between transient and sustained target engagement. A short half-life may require more frequent administration, while a very long half-life could lead to off-target effects or toxicity.
Q2: What cellular pathways are involved in the degradation of the target protein, CaMKII?
The degradation of CaMKII is closely linked to its activation state. Studies have shown that locking CaMKII in its active conformation significantly reduces its half-life.[1][2] The primary degradation pathway for these persistently active forms of CaMKII is ubiquitination, which targets the protein for destruction by the proteasome.[1][2] This suggests that the conformational changes induced by Ca²⁺/calmodulin binding expose degradation signals that are otherwise hidden in the inactive state.
Q3: How might an inhibitor like this compound affect the degradation and half-life of CaMKII protein?
The effect of an inhibitor on CaMKII stability is complex. By binding to the kinase, this compound could either:
-
Stabilize the protein: By locking it in an inactive conformation, the inhibitor might protect it from the degradation pathways that target the active form.
-
Destabilize the protein: Some inhibitors can induce conformational changes that expose new sites for ubiquitination, leading to accelerated degradation.
-
Have no effect: The inhibitor might not significantly alter the protein's susceptibility to degradation.
Therefore, it is crucial to experimentally determine the half-life of CaMKII in the presence and absence of the inhibitor.
Q4: What are the standard methods for measuring protein half-life in cells?
The two most common methods for determining the half-life of a protein like CaMKII in cultured cells are:
-
Cycloheximide (CHX) Chase Assay: CHX is a potent inhibitor of protein synthesis in eukaryotes.[3] By treating cells with CHX, you can block the production of new CaMKII and monitor the decay of the pre-existing protein pool over time using methods like Western blotting.[3][4][5]
-
Pulse-Chase Analysis: This method involves metabolically labeling all newly synthesized proteins with a radioactive amino acid (e.g., ³⁵S-methionine) for a short period (the "pulse").[4][5][6] The radioactive medium is then replaced with a medium containing an excess of non-radioactive amino acids (the "chase"). The target protein is immunoprecipitated at various time points, and its decay is measured by the loss of radioactivity.[4]
Quantitative Data Summary
While data for this compound is unavailable, research on CaMKII protein itself provides insight into how its stability is regulated. The following table summarizes the half-life of different CaMKII mutants in a HEK293T cell culture system, demonstrating that the active conformation is degraded more rapidly.
| CaMKII Mutant | Description | Relative Half-Life | Degradation Pathway | Reference |
| Wild-Type (WT) | Basal state | Longer | Basal Turnover | [1] |
| T286D | Phosphomimetic (Constitutively Active) | Significantly Shorter | Ubiquitin/Proteasome System | [1][2] |
| D135N | Kinase-Dead | Longer | Basal Turnover | [1] |
Experimental Protocols & Methodologies
Protocol: Determining CaMKII Half-Life via Cycloheximide (CHX) Chase Assay
This protocol describes how to measure the half-life of endogenous or expressed CaMKII in cultured cells. The same workflow can be adapted to assess the impact of this compound by running parallel experiments where cells are pre-treated with the inhibitor.
Materials:
-
Cultured cells expressing CaMKII (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[3]
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7][8]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody specific for CaMKII
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, α-Tubulin)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
(Optional) Inhibitor Pre-treatment: If assessing the effect of this compound, treat one set of plates with the desired concentration of the inhibitor for a predetermined time (e.g., 2 hours) before adding CHX. Include a vehicle control (e.g., DMSO).
-
Initiate Chase: Add CHX to the culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis. The time of addition is your t = 0 time point.[3]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Protein Quantification:
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against CaMKII. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for CaMKII and the loading control for each time point using densitometry software (e.g., ImageJ).
-
Normalize the CaMKII signal to the loading control signal for each lane.
-
Plot the normalized CaMKII intensity (as a percentage of the t=0 value) against time.
-
Calculate the half-life (t₁/₂) as the time required for the CaMKII signal to decrease to 50% of its initial value.
-
Visualizations: Workflows and Pathways
References
- 1. Degradation of CaMKII is stimulated by its active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of CaMKII is stimulated by its active conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Minimizing variability in CaMKII-IN-1 experiments
Technical Support Center: CaMKII-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this selective CaMKII inhibitor. Below you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format.
Section 1: General Handling, Storage, and Preparation
Q1: How should I properly dissolve and store this compound?
A1: Proper handling of this compound is critical to ensure its stability and activity.
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use newly opened, anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10 mM or greater), as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
-
Stock Solution Preparation: To prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 548.10 g/mol ), you would dissolve it in 182.4 µL of DMSO.
-
Storage:
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture media or assay buffer immediately before use.
Q2: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A2: Precipitation is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. This typically occurs if the final DMSO concentration is too low to maintain solubility.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep the inhibitor dissolved, but low enough to avoid solvent toxicity (typically ≤0.5%).
-
Sonication/Vortexing: Gentle vortexing or brief sonication can help redissolve the compound.
-
Re-evaluation of Working Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific buffer. Consider lowering the final concentration of the inhibitor.
Section 2: Experimental Design and Controls
Q3: What are the essential controls to include in my this compound experiments?
A3: Including the proper controls is fundamental to interpreting your results accurately.
-
Vehicle Control: This is the most critical control. Treat a set of cells or a reaction with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control (for Inhibition): Use a known activator of the CaMKII pathway (e.g., ionomycin, glutamate, or isoproterenol, depending on the cell type) to ensure the pathway is active and responsive in your experimental system.[3]
-
Negative Control Compound: If available, use an inactive analog of a similar CaMKII inhibitor (like KN-92 for the inhibitor KN-93) to demonstrate that the observed effects are due to specific kinase inhibition and not off-target effects of the chemical scaffold.[4][5]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and experimental conditions.[2] This helps in using the lowest effective concentration to minimize potential off-target effects.[2]
Q4: How can I confirm that this compound is active and inhibiting its target in my cells?
A4: Direct measurement of CaMKII activity or the phosphorylation status of its downstream targets is the best way to confirm target engagement.
-
Western Blotting for Autophosphorylation: The most common method is to measure the autophosphorylation of CaMKII at Threonine 286 (Thr287 in some isoforms), which is a hallmark of its activation.[4][6] A successful inhibition by this compound should result in a decreased signal for phospho-CaMKII (p-CaMKII) compared to the stimulated, vehicle-treated control.
-
Downstream Target Phosphorylation: Analyze the phosphorylation status of known CaMKII substrates, such as Phospholamban (PLN) at Thr17 in cardiac cells or GluA1 at S831 in neurons.[3][7] A decrease in the phosphorylation of these targets upon treatment with this compound provides strong evidence of its inhibitory activity.
Section 3: Troubleshooting Inconsistent Results
Q5: I'm not observing the expected inhibition of CaMKII activity. What are the possible reasons?
A5: Lack of effect can stem from multiple factors, from reagent integrity to experimental setup.
-
Inhibitor Instability: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[2] Always use freshly diluted inhibitor from a properly stored aliquot. For long-term experiments, consider refreshing the media with new inhibitor periodically.[2]
-
Suboptimal Concentration: The concentration used may be too low. Consult the literature for effective concentrations in similar models and perform a dose-response curve to find the optimal concentration for your system. This compound has a reported IC50 of 63 nM in biochemical assays, but higher concentrations are often required in cell-based assays.[1]
-
Insufficient Pathway Activation: The CaMKII pathway may not be sufficiently activated in your control cells. Ensure your stimulation protocol is working by checking p-CaMKII levels in your positive control group.
-
Cell Permeability: While most small molecule inhibitors are cell-permeable, poor permeability could be an issue.[2] Confirming inhibition of a downstream intracellular target (via Western blot) is the best way to verify cell entry and activity.
Q6: I'm observing high cellular toxicity even at concentrations where I expect specific inhibition. What can I do?
A6: Toxicity can be caused by off-target effects of the inhibitor or by the solvent.
-
Lower the Inhibitor Concentration: Use the lowest concentration that still gives you effective target inhibition, as determined by your dose-response curve.[2]
-
Check Solvent Toxicity: Ensure the final DMSO concentration is not exceeding a level tolerated by your cells (usually <0.5%). Run a vehicle-only control with varying DMSO concentrations to determine the toxicity threshold.
-
Assess Off-Target Effects: this compound is reported to be highly selective.[1] However, at high concentrations, all inhibitors risk engaging other kinases. If off-target effects are suspected, cross-referencing your results with a structurally different CaMKII inhibitor can be helpful.
Section 4: Data and Protocols
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (Fold over CaMKII) |
| CaMKII | 63 | 1 |
| CaMKIV | >10,000 | >158 |
| MLCK | >10,000 | >158 |
| p38α | >10,000 | >158 |
| Akt1 | >10,000 | >158 |
| PKC | >10,000 | >158 |
| Data is for reference only and based on biochemical assays. Cellular potency may vary.[1] |
Protocol: Western Blot for p-CaMKII (Thr286) Inhibition
This protocol outlines the key steps to assess the efficacy of this compound by measuring the autophosphorylation of CaMKII in cultured cells.
-
Cell Plating & Adherence: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[4]
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with a medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add a known CaMKII activator (e.g., ionomycin) to the medium and incubate for the optimal time to induce CaMKII autophosphorylation (e.g., 5-10 minutes).
-
Cell Lysis: After incubation, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[4][8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-CaMKII (Thr286) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensity for p-CaMKII. To normalize for loading, strip the membrane and re-probe for total CaMKII or a housekeeping protein (e.g., β-actin or GAPDH). A reduction in the ratio of p-CaMKII to total CaMKII in the inhibitor-treated samples compared to the vehicle-treated samples indicates successful inhibition.
Section 5: Visual Guides
Caption: Simplified CaMKII signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphoproteomics Study Based on In Vivo Inhibition Reveals Sites of Calmodulin‐Dependent Protein Kinase II Regulation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Issues with CaMKII-IN-1 cell permeability
Welcome to the technical support center for CaMKII-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the cell permeability of this selective CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological effect of this compound in our cell-based assays. Could this be a cell permeability issue?
A1: A lack of an observable effect is a common problem in cell-based assays and can stem from several factors. Poor cell permeability is a primary suspect. If this compound cannot efficiently cross the cell membrane to reach its intracellular target, CaMKII, you will not observe inhibition of downstream signaling, even at concentrations that are effective in biochemical assays. Other potential reasons include compound instability, rapid cellular efflux, or issues with the experimental setup itself. It is crucial to systematically verify that the inhibitor is engaging its target within the cell.
Q2: What are the physicochemical properties of this compound, and how might they affect its permeability?
Q3: How can I experimentally determine if this compound is entering my cells and engaging with its target?
A3: There are two primary methods to confirm intracellular target engagement:
-
Western Blot Analysis of a Downstream Target: The most direct way to assess if this compound is active inside the cell is to measure the phosphorylation status of a known CaMKII target. CaMKII undergoes autophosphorylation at Threonine 286/287 (Thr286 in alpha isoform, Thr287 in beta isoform) upon activation.[1][2][3] A successful, cell-permeable inhibitor should lead to a dose-dependent decrease in the levels of phospho-CaMKII (p-CaMKII) at this site.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical technique that directly measures the binding of a ligand (inhibitor) to its target protein in intact cells.[4][5][6] The principle is that when a protein is bound to a ligand, its thermal stability increases. By treating cells with this compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble CaMKII remaining, you can determine if the inhibitor is binding to its target. An increase in the melting temperature of CaMKII in the presence of the inhibitor confirms target engagement.[5]
Q4: My inhibitor appears to have poor cell permeability. What strategies can I employ to improve its uptake?
A4: If you have confirmed poor permeability, several strategies can be considered, although they may require chemical modification of the compound:
-
Use of Permeabilizing Agents: In some experimental setups, very low concentrations of mild detergents or permeabilizing agents can be used, but this approach must be carefully validated as it can impact cell health and membrane integrity.
-
Prodrug Strategy: Modifying the inhibitor into a more lipophilic, cell-permeable prodrug that is metabolically cleaved inside the cell to release the active compound is a common medicinal chemistry approach.[7]
-
Structural Modification: Altering the inhibitor's structure to reduce its polar surface area or molecular weight can enhance passive diffusion.[7][8]
-
Consider Alternative Inhibitors: If significant issues persist, it may be practical to screen for alternative, structurally distinct CaMKII inhibitors with more favorable physicochemical properties.
Troubleshooting Guide: Is this compound Working in My Cells?
This guide provides a step-by-step approach to diagnose and resolve issues related to the cellular activity of this compound.
Initial Checks
-
Compound Integrity: Ensure your this compound stock solution is correctly prepared and has not undergone degradation. Vendor datasheets suggest that solutions are unstable and should be prepared fresh.[9]
-
Cell Health: Confirm that the cell line you are using is healthy and that the treatment concentrations of this compound are not causing significant cytotoxicity, which could confound your results.
-
Positive Control: If possible, use a well-established, cell-permeable CaMKII inhibitor as a positive control in your experiments to validate the assay itself.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| IC₅₀ | 63 nM | [9] |
| Molecular Weight | 548.10 g/mol | [9][10] |
| Formula | C₂₉H₃₀ClN₅O₂S | [9][10] |
| Solubility | ≥ 54 mg/mL (98.52 mM) in fresh DMSO | [9][10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CaMKII Autophosphorylation
This protocol allows for the indirect assessment of this compound cell permeability by measuring the inhibition of its target's activity. A reduction in p-CaMKII (Thr286/287) indicates successful intracellular inhibition.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest expressing CaMKII
-
Cell culture medium and PBS
-
Stimulant to activate CaMKII (e.g., ionomycin, glutamate, or other relevant agonist)
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286/287) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a stimulant to induce CaMKII activation and autophosphorylation. The choice of stimulant and duration will depend on the cell type and pathway being studied.
-
Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant for each sample using a BCA assay.[12]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CaMKII (Thr286/287) primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total CaMKII.
-
Data Analysis: Quantify the band intensities for p-CaMKII and total CaMKII. Calculate the ratio of p-CaMKII to total CaMKII for each treatment condition. A dose-dependent decrease in this ratio indicates effective intracellular inhibition.
Protocol 2: Isothermal Dose-Response Cellular Thermal Shift Assay (CETSA)
This protocol directly assesses the binding of this compound to CaMKII within intact cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot materials (as described in Protocol 1, using anti-total-CaMKII antibody)
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with a range of this compound concentrations and a vehicle control (DMSO) for 1-2 hours in culture medium.
-
Cell Harvesting: After incubation, wash and harvest the cells. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension for each concentration into separate PCR tubes. Heat the samples in a thermocycler to a single, optimized temperature for 3 minutes. This temperature should be on the slope of the CaMKII melting curve, determined in a preliminary experiment. Include a non-heated control sample.
-
Cell Lysis: Immediately after heating, lyse the cells using three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble CaMKII in each sample by Western blot, as described in Protocol 1, using an anti-total-CaMKII antibody.
-
Data Analysis: Quantify the band intensity for soluble CaMKII at each inhibitor concentration. Plot the normalized band intensity as a function of the this compound concentration. A dose-dependent increase in soluble CaMKII at the challenge temperature indicates thermal stabilization and confirms intracellular target engagement.
Visualizations
Caption: CaMKII activation by Ca²⁺/Calmodulin and inhibition by this compound.
Caption: Troubleshooting decision tree for this compound cellular activity.
Caption: Experimental workflow for Western blot-based permeability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. google.com [google.com]
Validation & Comparative
A Head-to-Head Comparison of CaMKII-IN-1 and Other Key CaMKII Inhibitors for Researchers
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, from synaptic plasticity and memory formation to cardiac function.[1] Given its central role, a variety of inhibitors have been developed to probe its function and explore its therapeutic potential. This guide provides a detailed comparison of CaMKII-IN-1 against other widely used CaMKII inhibitors, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental needs.
Comparative Analysis of CaMKII Inhibitors
The selection of a CaMKII inhibitor is critical and depends on the specific requirements of the experiment, such as the desired potency, selectivity, and mechanism of action. The following tables summarize the key quantitative data for this compound and other prominent inhibitors.
| Inhibitor | Type | IC50 | Mechanism of Action | Key Features & Selectivity |
| This compound | Small Molecule | 63 nM[2][3] | ATP-competitive | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC.[2][3] |
| KN-93 | Small Molecule | ~1–4 µM[4] | Allosteric; prevents CaMKII activation by Ca²⁺/Calmodulin (CaM).[4] Recent evidence suggests it binds directly to CaM. | Cell-permeable, but not highly potent. Can have off-target effects on other kinases (e.g., CaMKI, CaMKIV) and ion channels.[4] |
| Autocamtide-2-related Inhibitory Peptide (AIP) | Peptide | 40 nM | Competitive inhibitor; acts as a pseudosubstrate, mimicking the autophosphorylation site. | Highly potent and selective for CaMKII over PKA and PKC. Not cell-permeable.[4] |
| Myristoylated-AIP | Peptide | Not specified | Same as AIP, but with an attached myristoyl group to enhance cell permeability. | Allows for potent and selective inhibition of CaMKII in living cells.[4] |
| CN19o | Peptide | <0.4 nM | Derived from the endogenous inhibitor CaM-KIIN, it binds to the activated kinase to block substrate access. | Extremely potent and highly selective, with over 100,000-fold selectivity for CaMKII versus CaMKI. Not cell-permeable unless modified.[4] |
Signaling Pathway and Inhibition Mechanisms
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium. This activates downstream signaling cascades that are critical in both physiological and pathological conditions. Different inhibitors target distinct steps in this pathway.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize CaMKII inhibitors.
In Vitro CaMKII Kinase Assay (IC50 Determination)
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To measure the concentration of an inhibitor required to reduce CaMKII activity by 50%.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide-2 (AC2) peptide substrate
-
[γ-³²P]ATP (radiolabeled)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 1.2 µM Calmodulin)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, AC2 peptide substrate, and purified CaMKII enzyme.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 10 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper discs multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular CaMKII Autophosphorylation Assay
This protocol uses Western blotting to assess the ability of a cell-permeable inhibitor to block CaMKII activation in a cellular context.
Objective: To determine the effect of an inhibitor on the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a marker of its activation.
Materials:
-
Cultured cells (e.g., primary neurons or HEK293T cells)
-
Cell culture medium
-
Cell-permeable CaMKII inhibitor (e.g., Myristoylated-AIP or KN-93)
-
Stimulating agent (e.g., ionomycin (B1663694) or glutamate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-incubate cells with the cell-permeable inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an agent known to increase intracellular calcium and activate CaMKII for a short duration (e.g., 5 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-CaMKII (Thr286) and total CaMKII.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the p-CaMKII signal to the total CaMKII signal to determine the extent of inhibition.
Conclusion
The choice of a CaMKII inhibitor is a critical determinant of experimental success. This compound emerges as a highly potent and selective ATP-competitive inhibitor, making it an excellent choice for studies requiring precise and clean inhibition of CaMKII catalytic activity. In contrast, KN-93 offers cell permeability but with lower potency and potential off-target effects that must be carefully controlled for. Peptide-based inhibitors like AIP and CN19o provide exceptional potency and selectivity, but their lack of cell permeability necessitates modifications like myristoylation or specialized delivery methods for in-cell studies. By carefully considering the comparative data and employing the detailed protocols provided, researchers can confidently select and utilize the most appropriate CaMKII inhibitor to advance their understanding of this multifaceted kinase.
References
The Superior Specificity of CaMKII-IN-1: A Comparative Guide to Using KN-92 as a Negative Control
For researchers, scientists, and drug development professionals investigating the intricate roles of Calcium/calmodulin-dependent protein kinase II (CaMKII), the choice of inhibitory tools is paramount to the integrity of experimental outcomes. This guide provides a comprehensive comparison of the highly selective CaMKII inhibitor, CaMKII-IN-1, with the widely used inhibitor/negative control pair, KN-93/KN-92. We present supporting experimental data, detailed methodologies, and clear visualizations to assist in the design of rigorous and reproducible studies.
The CaMKII signaling cascade is a crucial pathway involved in a myriad of cellular processes, from synaptic plasticity in neurons to excitation-contraction coupling in cardiomyocytes. Pharmacological inhibition is a key method for elucidating its function. While KN-93 has been a workhorse in the field, its use is complicated by off-target effects. Its structurally similar but inactive analog, KN-92, is employed as a negative control to account for these non-specific actions. However, the advent of more selective inhibitors like this compound presents a more direct and less ambiguous approach to studying CaMKII function.
Performance Comparison: this compound vs. KN-92/KN-93
The primary advantage of this compound lies in its superior potency and selectivity for CaMKII, minimizing the confounding off-target effects that necessitate the use of a negative control like KN-92. KN-92 is essential in studies with KN-93 to differentiate between CaMKII-specific effects and off-target interactions, particularly on ion channels.
Data Presentation: Inhibitory Activity and Off-Target Profile
The following tables summarize the key quantitative data for this compound and the KN-93/KN-92 pair, highlighting their differential activities.
| Compound | Target | IC50 / Ki | Reference(s) |
| This compound | CaMKII | IC50: 63 nM | [1][2] |
| KN-93 | CaMKII | Ki: 370 nM | [3] |
| KN-92 | CaMKII | Inactive | [1][2][4] |
Off-Target Effects: A critical consideration in kinase inhibitor studies is the potential for off-target activity. KN-93 and its negative control, KN-92, are known to affect various ion channels. In contrast, this compound is reported to be highly selective with minimal impact on other kinases.[1][2]
| Compound | Off-Target | Effect | Reference(s) |
| This compound | CaMKIV, MLCK, p38a, Akt1, PKC | Almost no effect | [1][2] |
| KN-93 | L-type Ca2+ Channels | Inhibits | [4][5] |
| Voltage-gated K+ Channels (Kv1.5, IKr/hERG, etc.) | Inhibits | [4][5] | |
| KN-92 | L-type Ca2+ Channels | Inhibits (less potent than KN-93) | [4][5] |
| Voltage-gated K+ Channels | Inhibits | [4] |
Signaling Pathways and Experimental Logic
To understand the context of these inhibitors, it is essential to visualize the CaMKII signaling pathway and the logical framework for using a negative control.
Caption: Simplified CaMKII signaling pathway and points of inhibition.
The use of KN-92 as a negative control is based on a logical framework to dissect on-target versus off-target effects.
Caption: Logical workflow for interpreting results using KN-92.
Experimental Protocols
To ensure robust and reproducible data, detailed experimental protocols are essential. Below are generalized methodologies for assessing CaMKII inhibition in a cell-based assay and for evaluating off-target effects on ion channels.
Protocol 1: In-Cell Western Assay for CaMKII Activity
Objective: To determine the inhibitory effect of this compound and KN-93 (with KN-92 as a control) on the phosphorylation of a downstream CaMKII target in a cellular context.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound, KN-93, and KN-92 stock solutions (in DMSO)
-
Stimulus to activate CaMKII (e.g., ionomycin, glutamate)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the phosphorylated CaMKII substrate
-
Primary antibody for normalization (e.g., total protein or housekeeping gene)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound, KN-93, or KN-92 for 1 hour. Include a vehicle-only (DMSO) control.
-
Stimulate cells with the appropriate agonist for a predetermined time to activate CaMKII.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with infrared dye-conjugated secondary antibodies.
-
Acquire images and quantify the fluorescence intensity using an infrared imaging system.
-
Normalize the phosphoprotein signal to the total protein signal.
Protocol 2: Electrophysiological Assessment of Ion Channel Activity
Objective: To evaluate the off-target effects of CaMKII inhibitors on a specific ion channel using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line stably expressing the ion channel of interest
-
External and internal recording solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
This compound and KN-92 stock solutions
Procedure:
-
Culture cells on glass coverslips suitable for electrophysiology.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline ion channel currents using a specific voltage protocol.
-
Perfuse the cell with the external solution containing the test compound (this compound or KN-92) at the desired concentration.
-
Record the ion channel currents in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound by perfusing with the control external solution and record recovery.
-
Analyze the data by measuring the change in current amplitude or kinetics.
Conclusion
References
Validating CaMKII Inhibition in Cells: A Comparative Guide for CaMKII-IN-1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and specificity of CaMKII-IN-1, a representative ATP-competitive inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII). We offer a comparative analysis with other common CaMKII inhibitors, supported by detailed experimental protocols and data presentation, to ensure robust and reliable validation in a cellular context.
The CaMKII Signaling Pathway: A Key Regulatory Hub
CaMKII is a crucial serine/threonine kinase that decodes calcium (Ca²⁺) signals into diverse cellular responses, playing pivotal roles in synaptic plasticity, cardiac function, and gene expression.[1][2] Its activation is a multi-step process initiated by the binding of Ca²⁺/calmodulin (CaM), which relieves autoinhibition. This allows the kinase to phosphorylate substrates and undergo autophosphorylation at Threonine 286 (Thr286), rendering it partially active even after Ca²⁺ levels decline—a state known as autonomous activity.[3][4] Validating an inhibitor requires demonstrating its ability to block these key activation and downstream events.
References
- 1. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm CaMKII-IN-1 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the efficacy and specificity of CaMKII-IN-1, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). For researchers investigating CaMKII signaling and developing targeted therapeutics, a multi-pronged validation approach is critical to confidently characterize the inhibitor's mechanism of action and rule out potential off-target effects. This document outlines key biochemical, cellular, and proteomic strategies, presenting supporting experimental data and detailed protocols to confirm the on-target effects of this compound.
The CaMKII Signaling Pathway
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, cardiac function, and cell cycle regulation. Its activation is triggered by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). This binding event displaces the autoinhibitory domain of CaMKII, enabling it to phosphorylate downstream substrates. A key feature of CaMKII activation is its autophosphorylation at Threonine 286 (in the alpha isoform), which renders the kinase partially active even after calcium levels have returned to baseline, creating a form of molecular memory.
Comparative Analysis of CaMKII Inhibitors
A critical step in validating the effects of this compound is to compare its performance against other known CaMKII inhibitors. These inhibitors vary in their mechanism of action, potency, and selectivity. Understanding these differences is essential for designing robust experiments and interpreting results.
| Inhibitor | Type | IC50 | Mechanism of Action | Key Features & Selectivity |
| This compound | ATP-competitive | 63 nM[1] | Highly selective inhibitor of CaMKII. | Exhibits over 100-fold selectivity for CaMKII compared to CaMKIV, MLCK, p38α, Akt1, and PKC.[1] |
| KN-93 | Allosteric | ~1–4 µM[2] | Prevents activation by Ca²⁺/Calmodulin.[2] | Cell-permeable but not highly potent. Has off-target effects on other kinases (CaMKI, CaMKIV) and ion channels.[2] |
| Autocamtide-2-related Inhibitory Peptide (AIP) | Peptide (Pseudosubstrate) | 40 nM[3] | Competitive inhibitor that mimics the autophosphorylation site. | Highly potent and selective for CaMKII over PKA and PKC. Not cell-permeable unless modified. |
| tat-CN21 | Peptide | ~5 µM (in cells) | Binds to the T-site, inhibiting both enzymatic activity and protein-protein interactions. | Derived from the endogenous inhibitor CaM-KIIN. Highly selective but requires a cell-penetrating peptide sequence (tat) for cellular activity. |
| Myristoylated-AIP | Peptide | Not specified | Same as AIP, with an attached myristoyl group to enhance cell permeability. | Allows for potent and selective inhibition of CaMKII in living cells. |
Orthogonal Validation Workflow
To robustly confirm the on-target effects of this compound, a multi-tiered experimental approach is recommended. This workflow progresses from direct biochemical confirmation of target engagement to cellular assays that measure the downstream functional consequences of CaMKII inhibition.
Experimental Protocols
In Vitro CaMKII Kinase Assay for IC50 Determination
Objective: To directly measure the inhibitory potency of this compound on purified CaMKII enzyme.
Materials:
-
Recombinant human CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Ca²⁺/Calmodulin solution
-
This compound and other inhibitors (e.g., KN-93)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure (Radiometric Assay):
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, Ca²⁺/Calmodulin solution, and the serially diluted inhibitors.
-
Enzyme Addition: Add the purified CaMKII enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the CaMKII substrate peptide and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and allow the paper to dry.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated CaMKII
Objective: To assess the effect of this compound on the autophosphorylation of CaMKII at Thr286 in a cellular context, which is a hallmark of its activation.
Materials:
-
Cell line of interest (e.g., HEK293T, primary neurons)
-
This compound, KN-93, and an inactive control (e.g., KN-92)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound, a positive control inhibitor (e.g., KN-93), an inactive control (e.g., KN-92), and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-CaMKII (Thr286) and total CaMKII overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated CaMKII signal to the total CaMKII signal to determine the effect of the inhibitor on CaMKII autophosphorylation.
MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Conclusion
Validating the effects of a kinase inhibitor like this compound requires a rigorous and multi-faceted approach. No single assay can provide a complete picture of an inhibitor's potency, selectivity, and cellular activity. By combining direct biochemical assays, cell-based signaling readouts, and, where necessary, unbiased proteomic profiling, researchers can build a comprehensive and robust data package. This orthogonal validation strategy is essential for confidently advancing a lead compound through the drug discovery and development pipeline and for ensuring the reliability of research findings based on its use.
References
Unveiling the Off-Target Profile of CaMKII-IN-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target kinase screening data for CaMKII-IN-1 and other notable CaMKII/CAMKK2 inhibitors, offering insights into their selectivity and potential confounding effects.
While comprehensive, publicly available off-target screening data for this compound across a broad kinase panel remains limited, existing information highlights its high selectivity. One study reports that this compound, with an IC50 of 63 nM for CaMKII, exhibits over 100-fold greater selectivity for CaMKII compared to CaMKIV, MLCK, p38α, Akt1, and PKC. However, a full kinome scan is necessary to fully assess its off-target interactions.
In contrast, extensive off-target data is available for other inhibitors targeting the CaMK family, providing a valuable framework for comparison. This guide delves into the selectivity profiles of STO-609 and SGC-CAMKK2-1, offering a benchmark against which the potential off-target effects of this compound can be considered.
Comparative Kinase Selectivity Data
To facilitate a clear comparison, the following tables summarize the off-target kinase screening data for STO-609 and SGC-CAMKK2-1. This data is typically generated using high-throughput screening platforms like Eurofins DiscoverX KINOMEscan®. The results are often presented as "Percent of Control" (PoC), where a lower number indicates stronger binding of the inhibitor to the kinase.
Table 1: Off-Target Kinase Profile of STO-609 (1 µM)
| Kinase Target | Percent of Control (PoC) |
| CAMKK2 | 3.5 |
| CAMKK1 | 11 |
| STK36 | 0.3 |
| CDKL2 | 0.5 |
| DAPK2 | 0.6 |
| CSNK2A2 | 0.7 |
| GRK3 | 0.8 |
| YSK4 (MAP3K19) | 0.8 |
| PIM3 | 1.1 |
| CDKL3 | 1.2 |
| PIM2 | 1.9 |
| GRK2 | 2 |
| DAPK1 | 2.1 |
| CSNK2A1 | 2.2 |
| PIM1 | 2.4 |
| DYRK1B | 3.1 |
| DYRK1A | 3.2 |
| HIPK3 | 3.3 |
| DYRK2 | 3.4 |
| HIPK2 | 3.6 |
| Data sourced from supplementary materials of Molecules 2020, 25(2), 325. |
Table 2: Off-Target Kinase Profile of SGC-CAMKK2-1 (1 µM)
| Kinase Target | Percent of Control (PoC) |
| CAMKK2 | 5.4 |
| CAMKK1 | 12 |
| No other kinases showed a PoC of less than 15%. | |
| Data sourced from the Chemical Probes Portal and Cells 2023, 12(2), 287.[1][2] |
Signaling Pathways and Experimental Workflows
To provide context for the data, it's important to understand the signaling pathways involved and the experimental workflows used to generate kinase screening data.
Caption: Simplified CaMK signaling cascade.
The following diagram illustrates a typical workflow for a competitive binding kinase assay like KINOMEscan®.
Caption: KINOMEscan® experimental workflow.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results. Below is a generalized protocol for the Eurofins DiscoverX KINOMEscan® assay.
KINOMEscan® Experimental Protocol
The KINOMEscan® platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the amount of a specific kinase that is captured by an immobilized ligand on a solid support. A test compound that binds to the kinase's active site will compete with the immobilized ligand, reducing the amount of kinase captured.
-
Reagents:
-
DNA-tagged Kinases: A comprehensive panel of human kinases, each tagged with a unique DNA barcode.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Test Compound: The inhibitor of interest (e.g., this compound) at a specified concentration.
-
Binding Buffer: A buffer optimized for kinase-ligand binding.
-
-
Procedure: a. Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the binding buffer and incubated to allow the binding to reach equilibrium. b. Washing: The solid support is washed to remove any unbound kinase and test compound. c. Elution: The bound kinase is eluted from the solid support. d. Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag of each kinase.
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in a DMSO control (vehicle).
-
The results are expressed as "Percent of Control" (PoC), calculated as: (Signaltest compound / SignalDMSO control) x 100
-
A lower PoC value indicates a stronger interaction between the test compound and the kinase. A common threshold for a significant "hit" is a PoC value below 10% or 35%, depending on the screening goals.
-
Conclusion
While direct, comprehensive off-target screening data for this compound is not yet publicly available, the provided comparative data for STO-609 and SGC-CAMKK2-1 offers a valuable context for researchers. The high selectivity of SGC-CAMKK2-1, as demonstrated by its clean KINOMEscan profile, sets a high standard for a selective CaMKII/CAMKK2 inhibitor. In contrast, the broader off-target profile of STO-609 highlights the importance of using well-characterized chemical probes and appropriate negative controls. For rigorous interpretation of studies utilizing this compound, it is highly recommended that researchers perform or commission a broad kinase selectivity screen to fully characterize its off-target profile. This will ensure that observed biological effects can be confidently attributed to the inhibition of CaMKII.
References
Cross-Validation of CaMKII Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For researchers, scientists, and drug development professionals, understanding the concordance between pharmacological and genetic approaches is critical for target validation. This guide provides a comprehensive comparison of the effects of the selective CaMKII inhibitor, CaMKII-IN-1, with genetic models of CaMKII manipulation, offering supporting data and experimental context.
The Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of synaptic plasticity, learning, and memory.[1][2] Validating its role in these processes and as a potential therapeutic target requires rigorous cross-validation of findings from different methodologies. Here, we compare the outcomes of using a potent and selective pharmacological inhibitor, this compound, with results obtained from genetic models such as knockout and kinase-dead knock-in mice.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies utilizing CaMKII inhibitors and genetic models, providing a framework for comparing their effects on kinase activity and downstream physiological processes.
Table 1: In Vitro Inhibitor Potency and Selectivity
| Compound | Target | IC50 | Selectivity Profile |
| This compound | CaMKII | 63 nM[3][4] | >100-fold selective over CaMKIV, MLCK, p38α, Akt1, and PKC[3][4] |
Table 2: Comparison of Phenotypes: Pharmacological vs. Genetic Inhibition
| Phenotype | Pharmacological Inhibition (e.g., KN-93, AIP) | Genetic Inhibition (Kinase-Dead/Knockout) | Key Findings & Citations |
| Hippocampal Long-Term Potentiation (LTP) | Blockade of LTP induction. | Failure to induce LTP and sustained dendritic spine enlargement. | Both approaches demonstrate that CaMKII kinase activity is essential for this form of synaptic plasticity.[5] |
| Spatial Learning & Memory (Morris Water Maze) | Impaired spatial learning. | Impaired formation of spatial memory in hidden platform trials. | Consistent findings across methodologies point to the critical role of CaMKII in hippocampus-dependent learning. |
| Fear Conditioning | Impaired initial learning of fear conditioning. | Impaired, but some residual, cued fear memory; severely impaired context discrimination. | Suggests that while kinase activity is crucial, some aspects of fear memory may have a CaMKII kinase-independent component. |
| Neuronal Viability | Prolonged inhibition can lead to neurotoxicity. | Developmental abnormalities can occur; some mutant lines show increased seizure susceptibility. | Highlights the importance of considering the temporal aspects of inhibition and potential compensatory mechanisms in genetic models.[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing results across different experimental paradigms.
CaMKII Kinase Activity Assay
This protocol is adapted from studies on kinase-dead knock-in mice and is applicable for testing inhibitor efficacy.
-
Tissue Homogenization: Brain tissue (e.g., hippocampus) is homogenized in a buffer containing protease and phosphatase inhibitors.
-
Assay Reaction: The assay is conducted in a reaction buffer containing HEPES, magnesium acetate, EGTA, BSA, Triton X-100, a specific CaMKII substrate peptide (e.g., autocamtide-2), inhibitors for other kinases (e.g., PKA, PKC), and [γ-³²P]ATP.
-
Initiation and Incubation: The reaction is initiated by adding the tissue homogenate (and the pharmacological inhibitor, if being tested). Reactions are run with and without Ca²⁺/calmodulin to measure total and autonomous activity, respectively. The mixture is incubated at 30°C for a defined period.
-
Termination and Measurement: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed to remove unincorporated ATP. The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter.
Long-Term Potentiation (LTP) Electrophysiology
-
Slice Preparation: Prepare acute hippocampal slices from adult mice (wild-type for inhibitor studies, or knockout/knock-in and wild-type littermates for genetic studies).
-
Recording: Perform extracellular field potential recordings in the CA1 region of the hippocampus while stimulating the Schaffer collateral pathway.
-
Baseline: Record stable baseline excitatory postsynaptic potentials (EPSPs) for at least 20 minutes. For pharmacological studies, apply this compound to the bath after establishing a stable baseline.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Record EPSPs for at least 60 minutes post-HFS to measure the potentiation. The magnitude of LTP is expressed as the percentage increase in the EPSP slope relative to the baseline.
Morris Water Maze for Spatial Memory
-
Apparatus: A circular pool filled with opaque water containing a hidden platform submerged just below the surface.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial begins with the mouse placed in the water at a different starting position. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Comparison: The performance of inhibitor-treated mice versus vehicle-treated controls, or genetic model mice versus wild-type littermates, is compared.
Mandatory Visualizations
CaMKII Signaling Pathway in LTP
Caption: CaMKII activation by calcium influx through NMDA receptors, a key step in inducing LTP.
Experimental Workflow for Cross-Validation
Caption: Workflow comparing pharmacological inhibition with genetic models for CaMKII validation.
Logical Relationship of Cross-Validation
Caption: The logic of using convergent evidence for robust CaMKII target validation.
References
- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CaMKII-IN-1 Specificity for CaMKII Isoforms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CaMKII-IN-1 and Other CaMKII Inhibitors
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including learning, memory, and cardiac function. Its activity is tightly regulated, and its dysfunction is implicated in various diseases. The CaMKII family consists of four main isoforms—α, β, γ, and δ—encoded by distinct genes. While these isoforms share a high degree of homology in their catalytic domains, they exhibit different tissue distributions and play unique physiological roles. Consequently, the development of isoform-specific inhibitors is a key goal for therapeutic intervention to minimize off-target effects.
This guide provides a comparative analysis of the specificity of the inhibitor this compound for CaMKII isoforms. Due to the limited publicly available data on the isoform-specific inhibitory activity of this compound, this guide also includes data on other CaMKII inhibitors to provide a broader context for evaluating inhibitor selectivity.
This compound: Potency and General Selectivity
This compound is recognized as a potent and highly selective inhibitor of CaMKII. Commercially available datasheets consistently report an IC50 value of 63 nM for CaMKII.[1][2][3] Its selectivity has been demonstrated against a panel of other kinases, where it shows significantly lower potency, highlighting its specificity for the CaMKII family.
Quantitative Comparison of CaMKII Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference(s) |
| This compound | CaMKII (unspecified isoform) | IC50: 63 nM | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC (IC50s > 10 µM) | [1][2] |
| KN-93 | CaMKII | Ki: 0.37 µM | Inhibits CaMKI and CaMKIV at similar concentrations. Also affects L-type Ca2+ channels. | [4] |
| GS-680 | CaMKIIδ | IC50: 2.3 nM | 3.1-fold selective for δ over γ, 8.7-fold over α, and 22.5-fold over β. | |
| AS-105 | CaMKII | IC50: 8 nM | Information on isoform specificity is not detailed. | [5] |
Note: The development of isoform-selective CaMKII inhibitors is an ongoing challenge due to the high sequence and structural similarity within the ATP-binding pocket of the different isoforms.
CaMKII Signaling Pathway and Inhibition
The activation of CaMKII is a critical step in many signaling cascades. Upon an increase in intracellular calcium levels, calcium ions bind to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. Activated CaMKII can then phosphorylate a wide range of substrate proteins, leading to downstream cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—CAMK1 and CAMK2 [promega.com]
- 4. Frontiers | CaMKII Isoforms in Learning and Memory: Localization and Function [frontiersin.org]
- 5. Real-time single-molecule imaging of CaMKII-calmodulin interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CaMKII-IN-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides detailed procedural guidance for the proper disposal of CaMKII-IN-1, a selective inhibitor of CaMKII. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture. However, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling:
-
Avoid breathing dust or fumes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain. Proper disposal ensures that the chemical does not enter the environment.
Waste Collection:
-
Designated Waste Container: Collect all waste materials containing this compound, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated, clearly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Labeling: Label the container with "Hazardous Waste" and list the full chemical name: "this compound". Include the concentration and date.
Disposal of Empty Containers:
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste in the designated container. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but institutional guidelines should be followed.
-
Container Disposal: After triple rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste or according to your institution's specific guidelines for rinsed chemical containers.
Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not allow hazardous waste to accumulate in the laboratory.
Quantitative Data
No specific quantitative data for the disposal of this compound is available, as it is not classified as a hazardous substance with regulated disposal limits. The primary guideline is to prevent its release into the environment through proper chemical waste management.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
| Disposal Method | Approved waste disposal plant | General recommendation |
CaMKII Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving CaMKII, a key protein kinase in cellular signaling, particularly in neuronal functions like long-term potentiation (LTP).
References
Essential Safety and Operational Guide for Handling CaMKII-IN-1
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CaMKII-IN-1, a highly selective inhibitor of CaMKII. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Identification and Safety Precautions
While a specific, comprehensive hazard assessment for this compound is not universally available, it should be handled with the caution accorded to all potent, biologically active small molecules. The following precautions are based on general safety protocols for kinase inhibitors and available Safety Data Sheets (SDS).
Signal Word: Warning
Pictograms: (Pictograms would be inserted here in a formal SDS, typically including an exclamation mark for skin/eye irritation and potentially a health hazard symbol)
Hazard Statements:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of protection depends on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield if splash risk is significant. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational and Disposal Plan
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
